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  • Product: 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride
  • CAS: 1029086-21-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-Hydroxy-3-pyridin-2-ylpropanoic Acid Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (CAS: 1029086-21-2) is a highly versatile α -hydroxy acid building block utilized extensively in medicinal chemistry. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (CAS: 1029086-21-2) is a highly versatile α -hydroxy acid building block utilized extensively in medicinal chemistry. Structurally, it consists of a propanoic acid backbone featuring an α -hydroxyl group and a β -(2-pyridyl) substituent, stabilized as a hydrochloride salt 1. This compound is a critical intermediate in the synthesis of metalloproteinase inhibitors, peptidomimetics, and specialized chiral ligands.

As a Senior Application Scientist, I have structured this whitepaper to evaluate the core synthetic pathways for this molecule, emphasizing mechanistic causality, self-validating experimental protocols, and scalability.

SynthesisOverview A 2-Pyridylalanine Target 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride A->Target NaNO2, HCl (aq) B 2-Pyridylacetaldehyde B->Target 1. NaCN 2. HCl (aq) reflux C 2-Picoline + Glyoxylic Acid C->Target 1. Base 2. H2, Pd/C 3. HCl

Fig 1: Primary synthetic pathways to 2-hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Mechanistic Overview of Synthesis Pathways

The synthesis of α -hydroxy acids containing nitrogenous heterocycles requires careful control of pH and temperature to prevent unwanted side reactions (e.g., elimination or retro-aldol collapse). We will examine the two most robust pathways.

Pathway A: Diazotization of 2-Pyridylalanine (The Amino Acid Route)

This is the most direct and stereochemically reliable route, leveraging the well-documented synthesis of metal-binding amino acids like 2-pyridylalanine 2.

Mechanistic Causality: The primary amine of 2-pyridylalanine is treated with sodium nitrite ( NaNO2​ ) in concentrated hydrochloric acid ( HCl ). The strong acid serves a dual purpose: it generates the highly electrophilic nitrosonium ion ( NO+ ) in situ and completely protonates the basic pyridine nitrogen. Protonation is critical; it prevents the pyridine ring from acting as a competing nucleophile or interfering with diazonium formation. The reaction proceeds via a Sandmeyer-type substitution where water displaces the N2​ leaving group. Because the reaction occurs in an excess of HCl , the final product crystallizes directly as the hydrochloride salt.

Diazotization N1 2-Pyridylalanine Hydrochloride N3 Diazonium Intermediate N1->N3 NaNO2, HCl 0-5 °C N4 Nucleophilic Attack (H2O) N3->N4 - N2 (gas) Warming N5 Target HCl Salt N4->N5 Protonation

Fig 2: Mechanism of the diazotization route highlighting the diazonium intermediate.

Pathway B: Cyanohydrin Formation and Hydrolysis (The Aldehyde Route)

This route builds the carbon backbone de novo by reacting 2-pyridylacetaldehyde with a cyanide source to form 2-pyridylacetaldehyde cyanohydrin (CAS: 458528-64-8) 3.

Mechanistic Causality: Following cyanohydrin formation, the nitrile group must be hydrolyzed to a carboxylic acid. Acidic hydrolysis (refluxing concentrated HCl ) is strictly chosen over basic hydrolysis. The α -proton of the cyanohydrin is highly acidic; basic conditions would trigger a retro-aldol collapse back to the aldehyde and cyanide. Acidic reflux smoothly converts the nitrile to an imidic acid, which subsequently hydrolyzes to the carboxylic acid, releasing ammonium chloride ( NH4​Cl ) and yielding the target HCl salt.

Cyanohydrin M1 2-Pyridylacetaldehyde M2 Cyanohydrin Intermediate M1->M2 KCN / NaHSO3 M3 Imidic Acid Intermediate M2->M3 HCl (aq) Reflux M4 Target HCl Salt M3->M4 Hydrolysis - NH4Cl

Fig 3: Cyanohydrin formation and subsequent acid-catalyzed hydrolysis mechanism.

Quantitative Route Comparison

To assist process chemists in selecting the optimal workflow, the following table summarizes the quantitative and qualitative metrics of the discussed pathways.

MetricPathway A: DiazotizationPathway B: CyanohydrinPathway C: Aldol Condensation
Starting Material 2-Pyridylalanine2-Pyridylacetaldehyde2-Picoline & Glyoxylic Acid
Typical Overall Yield 65 - 75%50 - 60%40 - 50%
Atom Economy Moderate (Loss of N2​ )Low ( NH4​Cl byproduct)High (Addition reaction)
Scalability Excellent (Standard reactors)Moderate (HCN gas risk)Good (Requires pressure reactor)
Stereocontrol Retention of starting chiralityRacemic (unless catalyzed)Racemic

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure process integrity at every stage.

Protocol 1: Synthesis via Diazotization of 2-Pyridylalanine
  • Preparation: Suspend 2-pyridylalanine (1.0 eq) in 6M aqueous HCl (10 volumes).

    • Validation Checkpoint 1: Verify the pH is <1 . Complete dissolution indicates successful protonation of the pyridine and amino groups.

  • Cooling: Chill the solution to 0–5 °C using an ice-brine bath. Strict temperature control is required to prevent premature diazonium decomposition into acrylic acid derivatives.

  • Diazotization: Add a pre-chilled aqueous solution of NaNO2​ (1.5 eq) dropwise over 30 minutes.

    • Validation Checkpoint 2: Observe immediate effervescence ( N2​ gas). Spot the reaction mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid ( HONO ).

  • Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature, then stir for an additional 4 hours.

    • Validation Checkpoint 3: The cessation of nitrogen gas evolution validates the complete decomposition of the diazonium intermediate.

  • Isolation: Concentrate the mixture in vacuo to a thick syrup. Triturate with cold ethanol/diethyl ether (1:3) to induce crystallization. Filter and dry the highly hygroscopic solid under vacuum.

    • Validation Checkpoint 4: 1H-NMR ( D2​O ) must show the disappearance of the α -amino proton multiplet ( ∼4.0 ppm ) and the emergence of a new α -hydroxyl proton signal shifted downfield ( ∼4.4 ppm ).

Protocol 2: Synthesis via Cyanohydrin Hydrolysis
  • Cyanation: Dissolve 2-pyridylacetaldehyde in saturated aqueous sodium bisulfite ( NaHSO3​ ) to form the bisulfite adduct, then add aqueous potassium cyanide ( KCN ) (1.2 eq) at room temperature. Extract the resulting cyanohydrin with ethyl acetate.

    • Validation Checkpoint 1: IR spectroscopy of the organic layer must show a weak nitrile stretch ( ∼2250 cm−1 ) and a strong O-H stretch ( ∼3400 cm−1 ).

  • Acid Hydrolysis: Dissolve the crude cyanohydrin in concentrated HCl ( 37% ) and reflux at 105 °C for 12 hours.

    • Validation Checkpoint 2: Upon cooling to 0 °C, a white precipitate of ammonium chloride ( NH4​Cl ) will form, validating the conversion of the imidic acid to the carboxylic acid.

  • Purification: Filter off the NH4​Cl . Evaporate the filtrate to dryness. Recrystallize the residue from hot isopropanol to yield the pure 2-hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

    • Validation Checkpoint 3: Mass spectrometry (ESI+) confirms the shift from M=148 (cyanohydrin) to M=167 (free acid base peak).

References

  • Sigma-Aldrich Product Page, "2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride", Sigma-Aldrich (MilliporeSigma).
  • PubChem Compound Summary for CID 413583, "2-Hydroxy-3-(pyridin-2-yl)propanoic acid", National Center for Biotechnology Information.
  • "Synthesis of metal-binding amino acids", Organic & Biomolecular Chemistry (RSC Publishing).
  • GuideChem Chemical Database, "2-pyridylacetaldehyde cyanohydrin (CAS 458528-64-8)", GuideChem.

Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist This document provides an in-depth technical guide on the elucidation of the mechanism of action for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This document provides an in-depth technical guide on the elucidation of the mechanism of action for the novel compound, 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. As this molecule is not extensively characterized in public domain literature[1][2], this guide is structured as a strategic workflow. It outlines the necessary experimental cascades, from initial hypothesis generation based on structural chemistry to definitive cellular target engagement, designed to rigorously define its biological activity.

Part 1: Foundational Analysis and Target Hypothesis

The initial step in characterizing a novel chemical entity is a thorough analysis of its structure to form a testable hypothesis.

Structural Rationale for a Mechanistic Hypothesis

The chemical structure of 2-Hydroxy-3-pyridin-2-ylpropanoic acid possesses two key pharmacophoric features that inform a primary hypothesis:

  • α-Hydroxy Carboxylic Acid Moiety: This functional group is a well-established structural motif in enzyme inhibitors. The hydroxyl and carboxylate groups can act as a bidentate ligand, coordinating with metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) frequently found in the active sites of metalloenzymes.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordinating atom. Pyridine scaffolds are prevalent in medicinal chemistry and are known to confer a wide range of biological activities, including enzyme inhibition.[3][4][5] A related compound, 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, is noted for its ability to chelate iron and disrupt metalloenzyme function.[6]

Based on these features, the primary working hypothesis is that 2-Hydroxy-3-pyridin-2-ylpropanoic acid acts as an inhibitor of a metalloenzyme. This guide will proceed with the experimental framework required to test this hypothesis.

Part 2: Primary Target Identification and Validation

The first experimental phase is to confirm enzymatic inhibition and determine the compound's potency and selectivity. This is achieved through robust in vitro screening.

Initial In Vitro Enzymatic Inhibition Assay

The objective is to screen the compound against a panel of relevant metalloenzymes (e.g., Matrix Metalloproteinases (MMPs), Carbonic Anhydrases, Histone Deacetylases (HDACs)) to identify a primary target and calculate its half-maximal inhibitory concentration (IC50).

Experimental Protocol: Fluorogenic Metalloenzyme Assay

This protocol describes a representative assay using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Enzyme Stock: Reconstitute the purified recombinant enzyme in assay buffer to a concentration of 100 µM and store in aliquots at -80°C.

    • Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

    • Compound Stock: Prepare a 10 mM stock of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride in 100% DMSO.

  • Assay Procedure (384-well format):

    • Create a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Dispense 50 nL of the compound dilutions into the wells of a black, low-volume 384-well plate. Include wells with DMSO only for "No Inhibition" controls and a known inhibitor for "Positive Inhibition" controls.

    • Prepare a working solution of the enzyme. Dilute the enzyme stock in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration).

    • Add 10 µL of the 2X enzyme solution to each well.

    • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare a working solution of the fluorogenic substrate. Dilute the substrate stock in assay buffer to a 2X final concentration (e.g., 20 µM for a 10 µM final).

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) pre-set to 37°C.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 320/405 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well from the linear phase of the fluorescence curve.

    • Normalize the velocities to the "No Inhibition" control (100% activity) and "Positive Inhibition" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Selectivity Profile

The results should be summarized to show both potency and selectivity.

Enzyme TargetCompound IC50 (µM)Positive Control IC50 (µM)
MMP-2 1.2 ± 0.3 0.05 ± 0.01 (Marimastat)
MMP-915.8 ± 2.10.02 ± 0.005 (Marimastat)
MMP-14> 1000.01 ± 0.003 (Marimastat)
Carbonic Anhydrase II85.3 ± 9.40.1 ± 0.02 (Acetazolamide)

Hypothetical data presented for illustrative purposes.

Workflow Visualization

G cluster_0 Part 2: In Vitro Screening A Hypothesis: Metalloenzyme Inhibitor B Select Enzyme Panel (e.g., MMPs, CAs) A->B C Develop Fluorogenic Enzymatic Assay B->C D Perform 10-point IC50 Determination C->D E Analyze Data: Calculate IC50 & Selectivity D->E F Identify Primary Target (e.g., MMP-2) E->F

Caption: Workflow for primary target identification and validation.

Part 3: Elucidation of the Molecular Mechanism

Once a primary target is validated, the next critical phase is to define precisely how the compound inhibits the enzyme. This involves determining the mode of inhibition and directly measuring the binding interaction.

Enzyme Kinetic Studies to Determine Inhibition Mode

The objective is to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This is achieved by measuring enzyme activity at various concentrations of both the substrate and the inhibitor.[7][8][9][10][11]

Experimental Protocol: Michaelis-Menten Kinetics

  • Assay Setup: Use the same enzymatic assay protocol as described in Part 2.1.

  • Matrix Titration:

    • Prepare a matrix of reaction conditions in a 384-well plate.

    • Vary the substrate concentration along the x-axis of the plate (e.g., 8 concentrations from 0.25 * Kₘ to 8 * Kₘ).

    • Vary the inhibitor concentration along the y-axis of the plate (e.g., 6 concentrations from 0 to 10 * IC50).

  • Data Acquisition: Measure the initial reaction velocities (v) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Globally fit the entire data matrix to the appropriate Michaelis-Menten equations for different inhibition models (competitive, non-competitive, etc.).[12][13]

    • Alternatively, create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. The pattern of changes in Vmax (y-intercept) and Kₘ (x-intercept) reveals the mode of inhibition.[13] For example, in competitive inhibition, Vmax remains unchanged while Kₘ increases.[13]

Biophysical Characterization of Direct Binding

Enzyme kinetics imply a binding event, but biophysical methods provide direct, unambiguous proof of interaction and quantify its thermodynamics and kinetics. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.[14][15][16]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • System & Chip: Use a Biacore instrument (e.g., Biacore 8K).[14] Use a CM5 sensor chip.

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a standard mixture of EDC/NHS.

    • Immobilize the purified target enzyme (e.g., MMP-2) onto the chip surface via amine coupling to a target density of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine. Use a reference flow cell that is activated and deactivated but has no protein immobilized to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound dilutions over the enzyme and reference surfaces at a constant flow rate (e.g., 30 µL/min). Start with a low concentration and proceed to higher ones.

    • Monitor the change in response units (RU) in real-time. The association phase occurs during injection, and the dissociation phase occurs after the injection ends and only buffer is flowing.

    • After each cycle, regenerate the chip surface with a pulse of a mild denaturant (e.g., 50 mM NaOH) if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to get specific binding sensorgrams.

    • Fit the association (kₐ) and dissociation (kₑ) phases of the sensorgrams to a 1:1 binding model.

    • Calculate the equilibrium dissociation constant (Kᴅ) from the kinetic rate constants (Kᴅ = kₑ / kₐ). A low Kᴅ value indicates high binding affinity.

Visualization of Inhibition Models

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A E + S <=> ES -> E + P + I <=> EI B E + S <=> ES -> E + P + I <=>   <=> EI + S <=> ESI C E + S <=> ES -> E + P          +          I          <=>          ESI

Caption: Schematic representation of reversible enzyme inhibition models.

Part 4: Cellular Target Engagement and Downstream Effects

Confirming that a compound inhibits a purified enzyme is a crucial step, but it is essential to demonstrate that it can enter a cell and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this validation.[17][18][19]

Confirmation of Intracellular Target Binding

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells, which express MMP-2) to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of the test compound for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 45°C to 65°C).[17] One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[17][20]

  • Protein Detection by Western Blot:

    • Collect the supernatant and determine the total protein concentration.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-MMP-2 antibody). Also probe for a loading control protein (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[17]

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve."

    • A shift of the melting curve to the right (higher Tₘ) in the compound-treated samples indicates thermal stabilization and confirms intracellular target engagement.

Data Presentation: CETSA Melt Curve Shift
TreatmentTₘ (°C) of MMP-2ΔTₘ (°C) vs Vehicle
Vehicle (0.1% DMSO)52.1 ± 0.4-
Compound (1 µM)54.3 ± 0.5+2.2
Compound (10 µM)57.8 ± 0.6+5.7

Hypothetical data presented for illustrative purposes.

Workflow Visualization

G cluster_1 Part 4: Cellular Target Engagement (CETSA) G Treat Cells with Compound vs. Vehicle H Heat Challenge (Temperature Gradient) G->H I Lyse & Centrifuge to Separate Soluble Fraction H->I J Analyze Soluble Protein by Western Blot I->J K Quantify Bands & Plot 'Melting Curves' J->K L Confirm Target Engagement via Thermal Shift (ΔTm) K->L

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 5: Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride. By following this workflow, researchers can:

  • Confirm Biological Activity: Validate the hypothesis of enzyme inhibition and identify a primary molecular target.

  • Define Molecular Mechanism: Characterize the specific mode of inhibition and quantify the direct binding affinity and kinetics.

  • Verify Cellular Action: Demonstrate that the compound reaches and engages its target within a physiological cellular environment.

Upon successful completion of this workflow, future directions would include structural biology (e.g., X-ray co-crystallography of the compound bound to its target enzyme) to visualize the binding mode at an atomic level, and structure-activity relationship (SAR) studies to optimize potency and selectivity for potential therapeutic development.[21][22][23]

References

  • Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists.
  • (2000). A Guide for Michaelis-Menten Enzyme Kinetic Models (MICMEN).
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Scribd. Michaelis-Menten Enzyme Kinetics Guide | PDF.
  • OMICS International. Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.
  • Vulcanchem. 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid.
  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Fiveable. (2025). 5.2 Enzyme kinetics and the Michaelis-Menten model.
  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry.
  • King of the Curve. (2025).
  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA).
  • Reaction Biology. Surface Plasmon Resonance Assay Services.
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • IntechOpen. (2017).
  • (2026). Structure-activity relationship of pyridin-2(1H)
  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • ResearchGate.
  • (2020).
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • PubMed. (2015). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version.
  • Chemistry LibreTexts. (2025). 10.5: Enzyme Inhibition.
  • (2013).
  • PubMed. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety.
  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ACS Publications. (2001). Detection of Electrochemical Enzymatic Reactions by Surface Plasmon Resonance Measurement | Analytical Chemistry.
  • PubChem. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid | C8H9NO3 | CID 413583.
  • PubChem. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794.
  • MDPI. (2023).
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Avantor. 1 result for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid.
  • 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Sigma-Aldrich. 2-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid.

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Foundational

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydroxy-3-pyridin-2-ylpropanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (PubChem CID: 54598794). As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its properties is crucial for formulation, analytical method development, and predicting its behavior in biological systems. This document synthesizes available data from chemical databases and provides expert insights into the determination and interpretation of its key characteristics. While experimental data for this specific compound is limited in publicly accessible literature, this guide leverages data from related structures and theoretical predictions to offer a robust scientific profile.

Introduction and Chemical Identity

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is a heterocyclic alpha-hydroxy acid. The presence of a pyridine ring, a hydroxyl group, and a carboxylic acid moiety suggests a molecule with a rich chemical landscape, capable of engaging in various intermolecular interactions. The hydrochloride salt form is likely utilized to enhance its stability and aqueous solubility.[1]

IdentifierValueSource
IUPAC Name 2-hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloridePubChem[2]
CAS Number 1029086-21-2PubChem[2]
PubChem CID 54598794PubChem[2]
Molecular Formula C₈H₁₀ClNO₃PubChem[2]
Molecular Weight 203.62 g/mol PubChem[2]
Canonical SMILES C1=CC=NC(=C1)CC(C(=O)O)O.ClPubChem[2]

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in the literature, many of the physicochemical properties are predicted based on computational models. These predictions provide valuable initial estimates for experimental design.

PropertyPredicted ValueSource
XLogP3 0.1PubChem[3]
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 3ChemScene
Topological Polar Surface Area 70.4 ŲPubChem[2][3]
Exact Mass 203.0349209 DaPubChem[2]
Monoisotopic Mass 167.058243149 Da (free base)PubChem[3]

Ionization and pKa

The ionization state of 2-Hydroxy-3-pyridin-2-ylpropanoic acid is highly dependent on the pH of the surrounding medium. The molecule possesses three ionizable groups: the carboxylic acid, the pyridine nitrogen, and the hydroxyl group.

  • Carboxylic Acid (pKa₁): The carboxylic acid is the most acidic functional group. For similar alpha-hydroxy acids, the pKa is typically in the range of 2-4. The electron-withdrawing effect of the adjacent hydroxyl group and the pyridinium ring (in its protonated form) would likely lower this pKa. For a related compound, 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, the carboxylic acid pKa is reported to be approximately 2.1.[1]

  • Pyridine Nitrogen (pKa₂): The pKa of the pyridine nitrogen is expected to be in the range of 5-6, typical for pyridinium ions.

  • Hydroxyl Group (pKa₃): The alcoholic hydroxyl group is the least acidic and would have a much higher pKa, likely above 12.

G pH < pKa1 Predominantly Cationic Form pKa1 < pH < pKa2 Zwitterionic/Neutral Form pH < pKa1->pKa1 < pH < pKa2 Deprotonation of Carboxylic Acid pH > pKa2 Anionic Form pKa1 < pH < pKa2->pH > pKa2 Deprotonation of Pyridine Nitrogen

Caption: Predominant ionization states at different pH ranges.

Solubility

The hydrochloride salt form of the compound suggests that it is intended for aqueous solutions. The presence of multiple polar functional groups capable of hydrogen bonding (hydroxyl, carboxylic acid, and the pyridinium ion) would contribute to its water solubility.

While specific experimental solubility data for 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is not available, it is expected to be soluble in water and polar protic solvents like ethanol and methanol. Its solubility is anticipated to be lower in non-polar organic solvents.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can provide a framework for the analysis of experimentally obtained spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton adjacent to the hydroxyl group, the methylene protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups.[4]

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, the carbon bearing the hydroxyl group, and the methylene carbon.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[6][7]

  • O-H Stretch (Alcohol): A sharper absorption band for the alcoholic O-H stretch would likely appear around 3200-3600 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹ for the carbonyl group.[6][7]

  • C=N and C=C Stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely exhibit a molecular ion peak corresponding to the free base (C₈H₉NO₃) after the loss of HCl. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the side chain. Predicted mass-to-charge ratios for various adducts of the free base are available.[8]

Analytical Methodologies

A robust analytical method is essential for the quantification and purity assessment of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the most suitable approach for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis prep Dissolve in Mobile Phase injector Autosampler prep->injector pump Isocratic Pump pump->injector column C18 Column injector->column detector UV Detector (e.g., 260 nm) column->detector data Chromatography Data System detector->data

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 stationary phase is a good starting point due to the compound's polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0 to ensure the carboxylic acid is protonated) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

  • Detection: The pyridine ring contains a chromophore, making UV detection a suitable choice. A wavelength of approximately 260 nm should provide good sensitivity.

  • Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Stability and Storage

As a hydrochloride salt, 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is expected to be a solid at room temperature and relatively stable. For long-term storage, it is advisable to keep the compound in a well-sealed container, protected from light and moisture, at a cool and dry place.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has compiled and analyzed the available and predicted physicochemical properties of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. While there is a notable lack of published experimental data for this specific molecule, the information presented here, based on its chemical structure, data from related compounds, and computational predictions, provides a solid foundation for researchers and drug development professionals. Further experimental characterization is highly recommended to confirm these properties and to fully support its potential applications.

References

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0296878). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (C8H9NO3). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0170128). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0227115). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • ChemKey. (n.d.). Infra-red Spectra – Interpretation. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. Retrieved from [Link]

  • ECHA. (n.d.). Harmonised classifications. Retrieved from [Link]

  • NIMH Chemical Synthesis and Drug Supply Program. (2021, February 23). Compound Information Page. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • BASF Corporation. (2004, December 20). Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(pyridin-3-yloxy)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-amino-3-pyridin-3-ylpropanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • mzCloud. (2026, March 12). 3 Pyridin 3 yl propanoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-methyl-3-(pyridin-3-yl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride

Abstract This technical guide provides a focused examination of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. The primary objective is to detail its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a focused examination of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. The primary objective is to detail its fundamental physicochemical properties, specifically its molecular weight and solubility characteristics. Due to the absence of publicly available quantitative solubility data, this document presents a robust, step-by-step experimental protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to accurately characterize this compound and integrate it into further research and development workflows.

Chemical Identity and Structure

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is a pyridine derivative. The presence of hydroxyl and carboxylic acid functional groups, combined with its formulation as a hydrochloride salt, suggests specific chemical behaviors that are critical for its application in research.

  • IUPAC Name: 2-hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride[1]

  • Molecular Formula: C₈H₁₀ClNO₃[1]

  • Chemical Structure:

    • The core structure consists of a propanoic acid backbone substituted with a hydroxyl group at the alpha-position (C2) and a pyridin-2-yl group at the beta-position (C3). The hydrochloride salt is formed with the pyridine nitrogen or as a counter-ion to the carboxylate.

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in various chemical and biological systems.

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations, including the preparation of solutions of known molarity and the interpretation of analytical data. The molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms.

Solubility

Solubility is one of the most important determinants of a compound's utility, impacting everything from reaction kinetics to bioavailability in drug development. As a hydrochloride salt, 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is anticipated to have significantly enhanced aqueous solubility compared to its freebase form. The polar functional groups (hydroxyl, carboxyl) contribute to this property. However, precise quantitative solubility is an empirical value that must be determined experimentally.

Summary of Properties

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃PubChem[1]
Molecular Weight 203.62 g/mol PubChem (Computed)[1]
Aqueous Solubility Data not publicly available; requires empirical determination.-
Solubility in Organic Solvents Data not publicly available; requires empirical determination.-

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol describes a self-validating system for determining the thermodynamic equilibrium solubility of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. The causality for each step is explained to ensure methodological integrity.

Rationale for Method Selection

The shake-flask method (as per OECD Guideline 105) is considered the gold standard for solubility measurement. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate value rather than a kinetically limited one.

Step-by-Step Methodology
  • Preparation of Solvent System:

    • Action: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or organic solvent. Filter the solvent through a 0.22 µm filter.

    • Causality: Using a buffered system is crucial for ionizable compounds, as pH dramatically affects solubility. Filtering removes particulates that could act as nucleation sites or interfere with subsequent analysis.

  • Addition of Excess Compound:

    • Action: Add an amount of solid 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride to a known volume of the solvent system in a glass vial, ensuring a significant amount of undissolved solid remains visible. A general rule is to add at least 2-3 times the visually estimated required amount.

    • Causality: The presence of excess solid is the cornerstone of this method. It ensures that the dissolution process continues until the solution is fully saturated and equilibrium is established.

  • Equilibration:

    • Action: Tightly cap the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours.

    • Causality: Continuous agitation maximizes the surface area of the solid exposed to the solvent, accelerating the approach to equilibrium. A long incubation period at a constant temperature is essential to allow the system to reach thermodynamic stability, as dissolution is a time- and temperature-dependent process.

  • Phase Separation:

    • Action: After incubation, allow the vials to stand undisturbed at the incubation temperature for at least 1 hour. Then, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Causality: This step is critical for cleanly separating the saturated supernatant from the undissolved solid. Centrifugation is superior to simple filtration at this stage, as filtration can lead to sample loss, clogging, or continued dissolution if not performed carefully (e.g., temperature changes).

  • Sample Collection and Dilution:

    • Action: Carefully collect a precise aliquot of the clear supernatant. Immediately dilute the aliquot with the mobile phase to be used for analysis to prevent precipitation.

    • Causality: Dilution is necessary to bring the analyte concentration within the linear range of the analytical detector and to prevent the compound from crashing out of solution due to temperature changes or solvent evaporation.

  • Quantification via HPLC-UV:

    • Action: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a standard curve of the compound with known concentrations.

    • Causality: HPLC-UV provides a robust and specific method for quantifying the concentration of the dissolved compound. The standard curve is a self-validating system; it ensures that the measurement of the unknown sample is accurate and precise by bracketing it with known concentrations.

  • Calculation:

    • Action: Determine the concentration of the diluted sample from the standard curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

    • Causality: This final step translates the analytical measurement back to the intrinsic solubility of the compound in the chosen solvent system, typically expressed in mg/mL or µg/mL.

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent 1. Prepare & Filter Solvent System add_excess 3. Add Excess Solid to Solvent prep_solvent->add_excess prep_stock 2. Prepare Standards for Calibration Curve analyze 7. Quantify via HPLC-UV prep_stock->analyze Calibrate equilibrate 4. Agitate at Constant T (24-48h) add_excess->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate collect 6. Collect & Dilute Supernatant separate->collect collect->analyze calculate 8. Calculate Solubility from Calibration Curve analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Hydroxy-3-pyridin-2-ylpropanoic Acid Hydrochloride

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, obtaining a clea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, obtaining a clean, well-resolved NMR spectrum is the gold standard for confirming molecular identity, purity, and structure. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry.

The presence of a chiral center, a carboxylic acid, a hydroxyl group, and a pyridinium ring presents a unique set of challenges and opportunities for NMR analysis. This whitepaper will not only present the spectral data but also delve into the causality behind experimental choices, providing a framework for robust and reliable characterization of this and similar molecules.

Molecular Structure and the Impact of Protonation

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (Molecular Formula: C₈H₁₀ClNO₃) exists as a pyridinium salt. The nitrogen atom of the pyridine ring is protonated, creating a positive charge that is delocalized across the aromatic system. This protonation is the single most significant factor influencing the NMR spectrum compared to its free base form. The positive charge withdraws electron density from the pyridine ring, causing a substantial downfield (higher ppm) shift for all associated protons and carbons.[1]

The molecule also contains three labile protons: one on the pyridinium nitrogen (N⁺-H), one on the hydroxyl group (-OH), and one on the carboxylic acid (-COOH). The behavior of these protons is highly dependent on the choice of deuterated solvent.

Diagram: Structure and Numbering of 2-Hydroxy-3-pyridin-2-ylpropanoic Acid Hydrochloride

Caption: Numbering scheme for 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. For a hydrochloride salt, which is polar and potentially hygroscopic, the choice of solvent is the most critical decision.

Solvent Selection: The Causality Behind the Choice
  • Deuterium Oxide (D₂O) : This is an excellent choice for highly polar, water-soluble hydrochloride salts.[2] Its primary advantage is its ability to confirm the presence of exchangeable protons (-OH, -COOH, N⁺-H). These protons will exchange with the deuterium of the solvent, causing their signals to disappear from the ¹H NMR spectrum.[3][4] This provides an instant, self-validating method for identifying these peaks. The main drawback is that signals from non-exchangeable protons can sometimes be broad, and the residual HOD (water) peak around 4.7-4.8 ppm can obscure nearby signals.[5]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆) : As a highly polar aprotic solvent, DMSO-d₆ is superb for dissolving polar and ionic compounds that may have limited solubility in other solvents.[2][6] Unlike D₂O, it does not readily exchange its deuterium atoms. Therefore, labile protons from the analyte are often observable, typically as broad singlets. This allows for their direct detection and integration, although their chemical shifts can be highly variable.[7][8] DMSO-d₆ is also hygroscopic, and a residual water peak is commonly observed around 3.3 ppm.[6]

For this guide, we will proceed with a protocol that leverages the strengths of both, advocating for analysis in DMSO-d₆ followed by a D₂O shake experiment for validation.

Experimental Workflow

G cluster_workflow NMR Sample Preparation Workflow A 1. Sample Weighing Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of the hydrochloride salt into a clean, dry vial. B 2. Solvent Addition Add ~0.7 mL of DMSO-d6 to the vial. Ensure solvent is from a fresh, sealed source. A->B C 3. Dissolution Gently vortex or sonicate until the solid is completely dissolved. Visually inspect for particulates. B->C D 4. Transfer to NMR Tube Filter the solution through a pipette with a glass wool plug into a high-quality NMR tube. C->D E 5. Initial NMR Acquisition Acquire ¹H, ¹³C, and optional 2D spectra (COSY, HSQC). Observe labile protons. D->E F 6. D₂O Shake (Validation) Add 1-2 drops of D₂O to the NMR tube. Shake gently to mix. E->F Validation Step G 7. Final ¹H NMR Acquisition Re-acquire the ¹H spectrum. Confirm the disappearance of -OH, -COOH, and N⁺-H signals. F->G

Caption: A self-validating workflow for NMR analysis of hydrochloride salts.

¹H NMR Spectral Analysis (400 MHz, Predicted in DMSO-d₆)

While experimental data for the hydrochloride salt is not readily published, we can predict the spectrum with high confidence by starting with published data for the free base and applying established principles of pyridine protonation chemistry.[1][9]

Aromatic Region (Pyridinium Protons)

Protonation of the pyridine nitrogen causes a significant deshielding effect, shifting all ring protons downfield compared to the neutral pyridine. The effect is most pronounced on the protons closest to the nitrogen (H-6').[1]

  • H-6' : Expected to be the most downfield proton, appearing as a doublet.

  • H-4' : Expected to appear as a triplet (or more accurately, a triplet of doublets).

  • H-3' and H-5' : These protons will also be shifted downfield and will show characteristic doublet of doublets or triplet patterns based on their coupling to adjacent protons.

Aliphatic Region (Propanoic Acid Backbone)

The aliphatic protons form an AMX spin system.

  • H-2 : This methine proton is attached to a carbon bearing an electron-withdrawing hydroxyl group. It will appear as a doublet of doublets (dd), coupling to the two diastereotopic protons at C-3.

  • H-3 (CH₂) : These are diastereotopic methylene protons adjacent to the chiral center (C-2) and the pyridinium ring. They will appear as two separate signals, each as a doublet of doublets (dd).

Exchangeable Protons

In DMSO-d₆, the three labile protons are typically observed as broad singlets. Their chemical shifts are highly variable.

  • N⁺-H : The proton on the pyridinium nitrogen.

  • -COOH : The carboxylic acid proton, often found far downfield (>10 ppm).

  • -OH : The alcohol proton.

Upon adding a drop of D₂O, all three of these signals are expected to disappear, confirming their assignment.[10]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
-COOH>10br s-Exchangeable with D₂O. Position is concentration-dependent.
N⁺-H8.5 - 9.5br s-Exchangeable with D₂O.
H-6'~8.7d~5-6Downfield shift due to proximity to N⁺.
H-4'~8.3t~7-8
H-3'~8.0d~8
H-5'~7.8t~6-7
-OH4.5 - 6.0br s-Exchangeable with D₂O. Position is concentration-dependent.
H-2~4.4ddJ = 4, 8AMX system with H-3a and H-3b.
H-3a / H-3b~3.4 / ~3.2dd / ddJ = 14, 4 / J = 14, 8Diastereotopic protons. Large geminal coupling (~14 Hz).

¹³C NMR Spectral Analysis (100 MHz, Predicted in DMSO-d₆)

Similar to the ¹H spectrum, all carbon atoms in the pyridinium ring are expected to shift downfield relative to the free base due to the electron-withdrawing effect of the protonated nitrogen.[11]

Aromatic Region (Pyridinium Carbons)
  • C-2' and C-6' : These carbons, being alpha to the nitrogen, will experience the largest downfield shift. C-2', being substituted, will appear as a quaternary signal.

  • C-4' : The para carbon will also be significantly shifted downfield.

  • C-3' and C-5' : The meta carbons will be shifted downfield, but to a lesser extent than the ortho and para positions.

Aliphatic and Carbonyl Region
  • C-1 (C=O) : The carboxylic acid carbon is expected in the typical range for this functional group, around 170-175 ppm.[12]

  • C-2 (-CHOH) : This carbon, attached to the hydroxyl group, will appear in the 65-75 ppm range.[12]

  • C-3 (-CH₂-) : The methylene carbon adjacent to the pyridinium ring will be found in the 35-45 ppm range.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Notes
C-1 (COOH)~173Carboxylic acid carbonyl.
C-2' (Ar-C)~155Quaternary carbon attached to the side chain. Shifted downfield.
C-6' (Ar-CH)~148Shifted downfield due to proximity to N⁺.
C-4' (Ar-CH)~145
C-3' (Ar-CH)~128
C-5' (Ar-CH)~125
C-2 (CHOH)~71Carbon bearing the hydroxyl group.
C-3 (CH₂)~39Methylene carbon adjacent to the ring.

Conclusion

The structural characterization of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride by NMR spectroscopy is a clear-cut process when guided by a foundational understanding of chemical principles. The key diagnostic feature is the significant downfield shift of the pyridine ring signals in both ¹H and ¹³C spectra, a direct consequence of nitrogen protonation. A robust experimental design, particularly the strategic use of solvents like DMSO-d₆ and D₂O, allows for the unambiguous assignment of all protons, including the labile hydroxyl, carboxylic acid, and pyridinium protons. This guide provides the predictive data and methodological rationale necessary for researchers to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific endeavors.

References

  • Allan Chemical Corporation. (2025, October 7).
  • Brzezinski, B., et al. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Cox, R. H., & Bothner-By, A. A. (1969). Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids. The Journal of Physical Chemistry.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • Nanalysis Corp. (2020, December 3). To D2O or not to D2O?.
  • Glenn Facey. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog.
  • Angell, C. A., & Shuppert, J. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics.
  • Reddit user discussion. (2016, November 17). Does D2O normally have a large residual solvent peak for NMR?. r/chemistry.
  • BenchChem. (2025, December). A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d.
  • ResearchGate user discussion. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
  • Chemistry Connected. (n.d.). NMR shifts 1H.
  • Pugmire, R. J., et al. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

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Exploratory

crystal structure analysis of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride Abstract This guide provides a comprehensive, field-proven methodology for the de novo determination a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride

Abstract

This guide provides a comprehensive, field-proven methodology for the de novo determination and in-depth analysis of the single-crystal X-ray structure of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. As the precise crystal structure for this compound is not publicly available, this document serves as a complete workflow for researchers and drug development professionals, detailing the necessary steps from synthesis and crystallization to data collection, structure refinement, and detailed supramolecular analysis. The protocols described herein are grounded in established crystallographic principles and are designed to yield a high-quality, publishable crystal structure, providing critical insights into molecular conformation and intermolecular interactions that are essential for understanding its solid-state properties and potential as a pharmaceutical agent.

Introduction: The Scientific Imperative

2-Hydroxy-3-pyridin-2-ylpropanoic acid is a molecule of significant interest, strategically combining two key pharmacophores: an alpha-hydroxy acid (AHA) and a pyridine ring. AHAs are a well-established class of compounds used extensively in dermatology for their ability to promote skin exfoliation, stimulate collagen production, and improve skin texture.[1][2][3][4] Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous drugs due to their ability to engage in a wide range of biological interactions and their favorable physicochemical properties.[5]

The hydrochloride salt form is often utilized in drug development to improve the solubility and stability of active pharmaceutical ingredients (APIs). Understanding the precise three-dimensional arrangement of the ions in the crystal lattice is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining this arrangement, providing atomic-level resolution of the molecular structure, conformational preferences, and the intricate network of non-covalent interactions, particularly hydrogen bonds, that govern the crystal packing.[6][7] These details are indispensable for crystal engineering, polymorph screening, and rational drug design.

This guide outlines the complete experimental and computational workflow to elucidate the crystal structure of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, offering not just a series of steps, but the scientific rationale behind each decision.

Part 1: Material Synthesis and High-Quality Crystal Growth

Proposed Synthesis and Salt Formation

A plausible synthesis of the target compound can be adapted from established methods for the preparation of 3-aryl-2-hydroxy propanoic acids.[8] A potential route starts with 2-(chloromethyl)pyridine, which can be used to alkylate a protected glyoxylate derivative, followed by reduction of the ketone and deprotection to yield the final acid.

Once the parent compound is synthesized and purified, the hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., isopropanol, ethanol) and adding a stoichiometric amount of hydrochloric acid (often as a solution in diethyl ether or isopropanol). The salt will precipitate and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] For a small organic hydrochloride salt, several methods should be screened. The goal is to achieve slow, controlled precipitation from a supersaturated solution.

Core Crystallization Protocols:

  • Slow Solvent Evaporation:

    • Step 1: Dissolve the hydrochloride salt in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., methanol, ethanol, or a water/ethanol mixture).

    • Step 2: Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: The gradual increase in concentration as the solvent evaporates allows molecules to organize into a crystalline lattice rather than crashing out as an amorphous powder.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Step 1: Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble, e.g., methanol) in a small, open inner vial.

    • Step 2: Place this inner vial inside a larger, sealed outer vial (the "chamber") that contains a larger volume of a volatile "anti-solvent" (one in which the compound is poorly soluble, e.g., diethyl ether or ethyl acetate).[9]

    • Step 3: Over time, the anti-solvent vapor slowly diffuses into the inner vial, reducing the overall solubility of the compound and inducing crystallization.

    • Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for growing large, well-ordered crystals.[9]

  • Cooling Crystallization:

    • Step 1: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Step 2: Slowly cool the solution. This can be done by placing the container in a dewar or a programmable cooling bath.

    • Causality: Solubility is often temperature-dependent. A slow decrease in temperature reduces solubility, promoting gradual crystal growth.

For hydrochloride salts, co-crystallization with a suitable guest molecule, such as a carboxylic acid, can also be explored to yield well-defined crystalline materials.[10][11]

Part 2: The Definitive Structure: Single-Crystal X-ray Diffraction

Crystal Selection and Mounting

An ideal crystal for SC-XRD should be optically clear with well-defined faces and dimensions between 0.1 and 0.2 mm.[6] Using a polarizing microscope, a suitable crystal is selected that shows sharp, uniform extinction every 90 degrees of rotation, indicating it is a single domain.[12] The crystal is then mounted on a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

  • Expertise Insight: Cooling the crystal minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.

Experimental Workflow: From Diffraction to Data

The following diagram outlines the comprehensive workflow for determining the crystal structure.

G cluster_0 Physical Experiment cluster_1 Computational Analysis Synth Synthesis & Salt Formation Cryst Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Synth->Cryst Purified Salt Select Crystal Selection (Polarizing Microscope) Cryst->Select Single Crystals Mount Mounting & Cryo-cooling (100 K) Select->Mount Collect Data Collection (X-ray Diffractometer) Mount->Collect Mounted Crystal Integrate Data Integration & Reduction (e.g., CrysAlisPro) Collect->Integrate Raw Diffraction Images Solve Structure Solution (SHELXS / Direct Methods) Integrate->Solve HKL File Refine Structure Refinement (SHELXL / Olex2) Solve->Refine Initial Model (.res) Refine->Refine Validate Validation & Analysis (checkCIF, Hydrogen Bonds) Refine->Validate Refined Model (.cif, .res) Final Final Structure Report (CIF) Validate->Final

Caption: Workflow from synthesis to final structure report.

Data Collection Protocol
  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.

  • Strategy: A preliminary unit cell is determined from a few initial frames. A full data collection strategy is then calculated to ensure high completeness and redundancy of the data. This typically involves a series of omega scans at different phi and chi settings.[13]

  • Data Integration: The raw image files are processed using the diffractometer's software (e.g., CrysAlisPro). This process locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz and polarization effects. The output is a reflection file (e.g., HKL format) containing the Miller indices (h,k,l) and the intensity (F²_obs) for each reflection.[13]

Structure Solution and Refinement Protocol

This process is typically carried out using a graphical interface like Olex2, which integrates the powerful SHELX suite of programs.[14][15][16]

  • Step 1: Structure Solution: The reflection data (HKL file) is used to solve the phase problem. For small molecules, this is almost always achieved using "direct methods" with the program SHELXS.[16] This provides an initial electron density map from which a preliminary molecular model can be built.

  • Step 2: Initial Refinement: The initial model is refined against the experimental data using SHELXL.[17] This is a least-squares process that adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed structure factors (F²_obs) and the calculated structure factors (F²_calc) based on the model.

  • Step 3: Iterative Refinement & Model Building: The refinement is iterative. After each cycle, the model is inspected. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. Anisotropic displacement parameters (which model atomic motion as ellipsoids) are introduced for all non-hydrogen atoms. This cycle continues until the model is complete and the refinement has converged (i.e., the shifts in atomic parameters are negligible).[17]

  • Trustworthiness: The quality of the final model is assessed by several figures of merit, primarily the R-factor (R1). A low R1 value (typically < 0.05 for a good quality structure) indicates a good agreement between the model and the experimental data.

Part 3: In-Depth Structural Interpretation

With a refined crystallographic information file (CIF), the crucial scientific analysis begins.

Molecular Conformation and Geometry

The analysis starts with the molecule itself. Key intramolecular parameters are extracted and compared to standard values.

  • Bond Lengths and Angles: Are there any unusual bond lengths or angles that might suggest electronic or steric strain?

  • Torsion Angles: The conformation of the flexible propanoic acid chain is defined by its torsion angles. This reveals the spatial relationship between the pyridine ring and the hydroxy-carboxylate moiety.

Supramolecular Architecture: The Hydrogen Bond Network

In a hydrochloride salt of a molecule with multiple functional groups, the hydrogen bonding network is the primary determinant of the crystal packing.[18][19][20] A systematic analysis is essential.

Potential Hydrogen Bond Donors:

  • Protonated Pyridinium N-H (strongest donor)

  • Carboxylic Acid O-H

  • Hydroxyl O-H

  • Aliphatic C-H (weaker donor)[21]

Potential Hydrogen Bond Acceptors:

  • Chloride Anion (Cl⁻) (strongest acceptor)

  • Carbonyl Oxygen (C=O)

  • Hydroxyl Oxygen (-OH)

  • Pyridine Nitrogen (if not protonated, which is unlikely in the HCl salt)

The following diagram illustrates the primary expected hydrogen bonding interactions.

Caption: Plausible hydrogen bond interactions in the crystal lattice.

The analysis involves identifying and tabulating these interactions, noting their geometric parameters (D-H···A distance, D-H···A angle). The charge-assisted N-H···Cl⁻ bond is expected to be the most robust interaction, serving as an anchor point in the structure. Other interactions, such as O-H···Cl⁻ and O-H···O=C, will further link the ions into a 3D network.[10]

Data Presentation

All key crystallographic data should be summarized in a standardized table for clarity and comparison.

Parameter Value
Chemical FormulaC₈H₁₀ClNO₃
Formula Weight203.62
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections CollectedTo be determined
Independent ReflectionsTo be determined
Final R1 [I > 2σ(I)]To be determined
wR2 (all data)To be determined
Goodness-of-Fit (S)To be determined

Conclusion

This guide provides a robust and scientifically grounded framework for the complete structural elucidation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. By following this workflow—from meticulous synthesis and crystallization to rigorous data collection, refinement, and in-depth analysis of intermolecular forces—researchers can obtain an unambiguous, high-resolution crystal structure. This structural data is not merely an academic endpoint; it is a critical asset that informs our understanding of the compound's solid-state behavior, guides formulation strategies, and provides a foundational blueprint for future drug development and optimization efforts.

References

  • Slavomír, H., & Slaninová, J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 656. [Link]

  • Allen, F. H., et al. (2007). Analysis of structures with saturated hydrogen bonding. Acta Crystallographica Section B: Structural Science, 63(Pt 2), 299-310. [Link]

  • Cambridge Crystallographic Data Centre. (2022). How to Analyse Hydrogen Bonding. CCDC. [Link]

  • MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. ResearchGate. [Link]

  • Desiraju, G. R. (1996). The C−H···O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441-449. [Link]

  • Calvet, T., et al. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Centres Científics i Tecnològics de la Universitat de Barcelona (CCiTUB). [Link]

  • Northwestern University. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. [Link]

  • Northwestern University. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]

  • University of British Columbia. (2018). Notes on OLEX2. UBC Chemistry. [Link]

  • Nievergelt, P. P., et al. (2018). A high throughput screening method for the nano-crystallization of salts of organic cations. Royal Society of Chemistry. [Link]

  • Dauter, Z. (1999). Data-collection strategies. IUCr Journals. [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Department of Chemistry. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Institutional Repository. [Link]

  • Martin, A. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory Neutron Sciences. [Link]

  • Zaworotko, M. J., et al. (2006). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Tang, S. C., & Yang, J. H. (2024). All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids. Journal of Clinical and Aesthetic Dermatology. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1096-1107. [Link]

  • Maddin, S. (1998). Current Review of the Alpha-hydroxy Acids. Skin Therapy Letter. [Link]

  • Holý, A., et al. (2003). Synthesis of Base Substituted 2-hydroxy-3-(purin-9-yl)-propanoic Acids and 4-(purin-9-yl)-3-butenoic Acids. Nucleosides, Nucleotides & Nucleic Acids, 22(12), 2145-60. [Link]

  • OlexSys. (n.d.). Structure Refinement. OlexSys wiki. [Link]

  • PubChemLite. (2025). 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. University of Luxembourg. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Personal Webpage. [Link]

  • Journal of Advanced Pharmaceutical Science And Technology. (n.d.). Alpha Hydroxy Acids. JAPST. [Link]

  • Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. PubChem. [Link]

  • Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135-142. [Link]

  • Reddy, M. R., et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

Sources

Foundational

2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Hydrochloride: Comprehensive Safety Data (SDS) and Applications in Advanced API Synthesis

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In modern drug discovery, bifunctional building blocks are es...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In modern drug discovery, bifunctional building blocks are essential for synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (CAS: 1029086-21-2) is a highly versatile intermediate featuring both a pyridine ring and an α -hydroxy acid moiety [1]. This unique structural combination makes it an exceptional bidentate ligand for metalloenzyme inhibitors and a critical precursor for modified peptides.

As a Senior Application Scientist, I have structured this guide to bridge the gap between occupational safety (SDS compliance) and bench-top synthetic utility. Handling this compound requires an understanding of its physicochemical behavior—specifically, the implications of its hydrochloride salt form on both personnel safety and stoichiometric calculations during coupling reactions.

Physicochemical Profiling & Causality

Understanding the physical properties of this compound is the first step in both risk mitigation and experimental design. The compound is supplied as a hydrochloride salt to prevent the spontaneous decarboxylation and oxidative degradation that free α -hydroxy acids often undergo during long-term storage.

Table 1: Chemical Identity and Physical Properties
PropertyValue / DescriptionCausality / Implication for Researchers
Chemical Name 2-Hydroxy-3-(pyridin-2-yl)propanoic acid HClCore scaffold for API synthesis.
CAS Number 1029086-21-2[2]Unique identifier for procurement and SDS tracking.
Molecular Formula C8​H10​ClNO3​ Contains one equivalent of HCl.
Molecular Weight 203.62 g/mol [1]Must account for the HCl mass during stoichiometric equivalent calculations.
Physical State Solid / Crystalline PowderProne to airborne dust generation; requires careful weighing.
Solubility Soluble in Water, DMSO, DMFHigh polarity due to the hydroxyl, carboxyl, and pyridinium groups.

Safety Data Sheet (SDS) & Risk Mitigation

Standard safety protocols must be adapted to the specific reactivity of the molecule. The presence of the hydrochloride salt significantly lowers the pH of the compound upon contact with ambient moisture or biological tissues.

GHS Hazard Classification
  • Skin Irritation (Category 2) - H315: Causes skin irritation. The acidic nature of the HCl salt reacts with the moisture on the skin, causing localized pH drops.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation. Inhalation of the crystalline dust introduces acidic micro-particles to the mucosal membranes of the respiratory tract.

Handling and Storage Protocols
  • Storage: Store at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; ambient moisture will cause the powder to clump and accelerate degradation.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and an N95/P2 particulate respirator if handled outside a fume hood.

Emergency Spill Response

In the event of a spill, standard sweeping can aerosolize the acidic dust. A self-validating neutralization protocol must be employed.

G Start Spill Detected (Solid/Solution) PPE Don PPE (Nitrile Gloves, Goggles, Mask) Start->PPE Ventilation Ensure Local Exhaust Ventilation PPE->Ventilation Neutralize Neutralize Acidic Salt (Apply NaHCO3) Ventilation->Neutralize Collect Sweep/Absorb into Inert Container Neutralize->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Emergency response workflow for neutralizing and containing acidic hydrochloride salt spills.

Mechanistic Utility in Drug Development

Why choose 2-hydroxy-3-(pyridin-2-yl)propanoic acid? The molecule serves as a highly effective pharmacophore in several domains of medicinal chemistry:

  • Metalloenzyme Inhibition: The combination of the pyridine nitrogen and the α -hydroxyl/carboxyl groups creates a powerful bidentate or tridentate chelating system. Similar pyridine-propanoic acid derivatives have been successfully deployed as α -glucosidase inhibitors [3] and as ligands for modulating AMPA receptors [4].

  • Peptidomimetics: The α -hydroxy acid allows for the synthesis of depsipeptides (peptides containing ester bonds instead of amide bonds). This is a proven strategy to increase the proteolytic stability of peptide-based drugs.

Experimental Protocol: Amide Coupling Workflow

When utilizing this compound in API synthesis, the most common reaction is the formation of an amide bond at the carboxyl group.

The Causality of the Method: Because the starting material is a hydrochloride salt, the pyridine ring is protonated. If a coupling reagent (like HATU or EDC) is added directly, the reaction will fail because the system lacks the basicity required to form the active ester. Furthermore, α -hydroxy acids are prone to undesired O -acylation (dimerization). To prevent this, we use HATU at 0°C with a strict order of addition, utilizing N,N -Diisopropylethylamine (DIPEA) to first liberate the free base.

Step-by-Step Methodology
  • Preparation & Neutralization:

    • Suspend 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (1.0 eq, 203.6 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under an Argon atmosphere.

    • Add DIPEA (3.0 eq, 522 μ L, 3.0 mmol) dropwise at room temperature. Self-Validation: The suspension will clear into a homogeneous solution as the HCl salt is neutralized and the free carboxylate/pyridine is liberated.

  • Activation:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add HATU (1.1 eq, 418 mg, 1.1 mmol) in one portion. Stir for 15 minutes. Causality: Low temperature minimizes the risk of the α -hydroxyl group attacking the activated ester (preventing oligomerization).

  • Nucleophilic Coupling:

    • Add the target primary amine (1.1 eq, 1.1 mmol) slowly to the activated mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS or TLC (using Ninhydrin stain to confirm the consumption of the primary amine).

  • Quenching and Isolation:

    • Quench the reaction by adding saturated aqueous NH4​Cl (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography (Silica gel, typically a DCM/MeOH gradient) to yield the pure pyridine-functionalized amide.

G Salt 2-Hydroxy-3-(pyridin-2-yl) propanoic acid HCl Base Neutralization (+ DIPEA in DMF) Salt->Base Activate Carboxyl Activation (+ HATU, 0°C) Base->Activate Couple Amide Coupling (+ Primary Amine) Activate->Couple Isolate Aqueous Workup & Chromatography Couple->Isolate

Amide coupling workflow for 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride using HATU.

References

  • ChemSrc. "CAS 1029086-21-2: 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride." ChemSrc Database. Available at: [Link]

  • Universitas Padjadjaran (UNPAD). "Molecular Docking Analysis of Volatile Compounds from Fraction of Eichhornia crassipes Herbs Ethanol Extract As α -Glucosidase Inhibitors." UNPAD Institutional Repository, 2023. Available at: [Link]

  • National Institutes of Health (NIH). "Mechanisms of Modal Activation of GluA3 Receptors." PubMed Central (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride for In Vitro Assays

Abstract This document provides a comprehensive guide for the solubilization and handling of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (C₈H₁₀ClNO₃) for use in a variety of in vitro biological assays. The proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization and handling of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (C₈H₁₀ClNO₃) for use in a variety of in vitro biological assays. The protocol emphasizes best practices to ensure solution integrity, stability, and the generation of reliable and reproducible experimental data. We delve into the physicochemical rationale for solvent selection, provide step-by-step instructions for preparing stock and working solutions, and address potential challenges such as the common-ion effect and solution stability.

Introduction and Scientific Rationale

2-Hydroxy-3-pyridin-2-ylpropanoic acid is a molecule featuring both a carboxylic acid and a pyridine ring. The pyridine moiety contains a basic nitrogen atom, making the parent compound amenable to salt formation. The hydrochloride salt form is strategically utilized to enhance the physicochemical properties of the active pharmaceutical ingredient (API).[1] The primary motivation for using a hydrochloride salt is to significantly improve aqueous solubility and dissolution rate, which are critical for achieving accurate and effective concentrations in biological assays.[2][3][4][5]

The formation of the hydrochloride salt involves the protonation of the basic nitrogen on the pyridine ring by hydrochloric acid. This creates a more polar, ionic species that interacts favorably with aqueous media, thereby increasing solubility compared to the free base form. A stable salt is typically formed when the pKa of the basic functional group is at least two to three pH units higher than the pKa of the acidic counterion, ensuring a complete proton transfer.[6] Proper dissolution is paramount, as incomplete solubilization can lead to inaccurate concentration-response curves and mask the true biological activity of the compound.

Physicochemical Properties

A clear understanding of the compound's properties is essential for proper handling and preparation.

PropertyValueSource
IUPAC Name 2-hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloridePubChem[7]
Molecular Formula C₈H₁₀ClNO₃PubChem[7]
Molecular Weight 203.62 g/mol PubChem[7]
Physical Form PowderMilliporeSigma[8]
Parent Compound 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (MW: 167.16 g/mol )PubChem[9]

Experimental Workflow Overview

G cluster_prep Preparation Phase cluster_assay Assay Phase A 1. Weigh Compound B 2. Select Solvent (Aqueous or Organic) A->B C 3. Calculate & Dissolve (Vortex/Sonicate) B->C D 4. Prepare High-Conc. Stock Solution C->D E 5. Sterile Filter (0.22 µm, if required) D->E To Sterilization & Dilution F 6. Prepare Working Solutions (Serial Dilution) E->F G 7. Add to Assay (e.g., Cell Culture Plate) F->G

Caption: Workflow for preparing 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride solutions.

Materials and Equipment

  • 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride (solid powder)

  • Analytical balance

  • Spatula

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Conical tubes or glass vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Solvents (select based on protocol):

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, high-purity water (Milli-Q or equivalent)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)

  • Sterile syringes

  • Assay-specific buffer or cell culture medium

Protocol: Preparation of High-Concentration Stock Solutions

The choice between an aqueous or organic solvent for the stock solution depends on the required concentration and experimental constraints. An organic stock often allows for a higher concentration, but care must be taken to avoid solvent toxicity in the final assay.

Protocol A: Aqueous Stock Solution (e.g., 10 mM in PBS)

This method is preferred when the compound has sufficient solubility in aqueous buffers and avoids the use of organic solvents in the final assay medium.

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 2 mL of a 10 mM stock: Mass (mg) = 10 mM × 2 mL × 203.62 g/mol / 1000 = 4.07 mg

  • Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh 4.07 mg of the compound.

    • Safety: The compound is classified as a skin, eye, and respiratory irritant.[7] Handle in a well-ventilated area and wear appropriate PPE.

  • Dissolution: Add approximately 1.8 mL of sterile PBS (pH 7.4) to the vial.

  • Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.

  • Final Volume: Once fully dissolved, add sterile PBS to reach the final volume of 2.0 mL (QS). Invert several times to mix.

  • Sterilization: For cell-based assays, it is critical to ensure sterility. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.

Protocol B: Organic Stock Solution (e.g., 50 mM in DMSO)

This method is ideal for creating a highly concentrated stock that can be diluted significantly, minimizing the final concentration of DMSO in the assay.

  • Calculation:

    • Example for 1 mL of a 50 mM stock: Mass (mg) = 50 mM × 1 mL × 203.62 g/mol / 1000 = 10.18 mg

  • Weighing: Tare a sterile vial and carefully weigh 10.18 mg of the compound.

  • Dissolution: Add approximately 900 µL of cell culture grade DMSO.

  • Solubilization: Cap the vial and vortex until the solid is completely dissolved. Sonication can be used if necessary. The compound should dissolve readily in DMSO.

  • Final Volume: Add DMSO to reach the final volume of 1.0 mL (QS).

Protocol: Preparation of Working Solutions for Assays

Working solutions are prepared by diluting the high-concentration stock into the appropriate cell culture medium or assay buffer.

  • Dilution Strategy: Perform serial dilutions to achieve the desired final concentrations. It is crucial to add the stock solution to the assay buffer/medium, not the other way around, to avoid precipitation.

  • Avoiding Precipitation: When diluting a DMSO stock into an aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium. The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to prevent solvent-induced artifacts.

  • Example Dilution: To prepare a 100 µM working solution from a 50 mM DMSO stock:

    • Perform an intermediate dilution: Add 2 µL of the 50 mM stock to 998 µL of assay medium. This creates a 100 µM solution (a 1:500 dilution).

    • Use this intermediate solution for further serial dilutions as needed.

Storage, Stability, and Handling

  • Solid Compound: Store the solid powder at room temperature or as specified by the manufacturer, protected from moisture and light.

  • Stock Solutions:

    • Dispense stock solutions into single-use aliquots to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

    • Before use, thaw an aliquot at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.

  • Stability: While hydrochloride salts generally improve stability, the shelf-life in solution should be empirically validated if the experiment is sensitive to degradation. Some hydrochloride salts can be susceptible to degradation at high temperatures or in high-humidity environments.[6]

Troubleshooting and Key Considerations

  • Incomplete Dissolution: If the compound does not fully dissolve in an aqueous buffer at the desired concentration, it may have limited solubility. Consider preparing a more concentrated stock in DMSO or reducing the concentration of the aqueous stock.

  • The Common-Ion Effect: When using buffers with high chloride concentrations (e.g., the stomach environment in in vivo studies), the dissolution of hydrochloride salts can be suppressed.[5][6][10] For most standard in vitro buffers like PBS or cell culture media, this effect is generally minimal but should be considered if solubility issues arise.

  • pH of Solution: Dissolving the hydrochloride salt will result in a slightly acidic solution. For highly concentrated solutions in weakly buffered media, a pH adjustment may be necessary. For typical working concentrations in robustly buffered cell culture media, the buffering system will maintain the correct physiological pH.

References

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Geronikaki, A. A., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (C8H9NO3). Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2-hydroxy-, compd. with 3-((2S)-1-methyl-2-pyrrolidin-2-yl)pyridine (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. Retrieved from [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Water-Soluble Compounds Through Salt Formation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID. Retrieved from [Link]

  • Boateng, K. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. Retrieved from [Link]

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Application

Application Notes and Protocols: 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-natural amino acids and their analogs into peptide scaffolds is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids and their analogs into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering pathways to enhanced therapeutic properties such as increased stability, binding affinity, and novel functionalities. This document provides a detailed guide to the potential application of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, a unique α-hydroxy acid, in solid-phase peptide synthesis (SPPS). While direct established protocols for this specific molecule are not widely documented, this guide synthesizes established principles of depsipeptide and non-natural amino acid chemistry to propose a robust framework for its utilization. We will explore the strategic rationale for its use, critical considerations for orthogonal protection, and provide a detailed, albeit prospective, protocol for its incorporation into peptide chains.

Introduction: The Rationale for α-Hydroxy Acid and Pyridyl Moiety Integration

The chemical space of therapeutic peptides is vastly expanded by moving beyond the canonical 20 proteinogenic amino acids. The introduction of α-hydroxy acids, in particular, leads to the formation of an ester bond in place of an amide bond within the peptide backbone, resulting in a class of compounds known as depsipeptides. This modification can have profound effects on the resulting molecule's conformation, hydrogen bonding network, and susceptibility to enzymatic degradation.[1][2][3]

The subject of this guide, 2-Hydroxy-3-pyridin-2-ylpropanoic acid, presents a bifunctional opportunity in peptide design:

  • The α-Hydroxy Acid Core: The replacement of an α-amino group with a hydroxyl group can introduce conformational constraints and reduce the number of hydrogen bond donors, which may be advantageous in modulating protein-protein interactions or improving membrane permeability.

  • The Pyridyl Side Chain: The pyridyl group, an aromatic heterocycle, offers several benefits. It can enhance the aqueous solubility of peptides, a common challenge in peptide drug development.[4][5] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and potentially participate in metal coordination.[6] The pyridyl moiety also provides a site for post-synthetic modifications, such as N-alkylation, to introduce further diversity.[5]

The hydrochloride salt form of this molecule is expected to improve its handling and solubility in polar solvents commonly used in peptide synthesis.[7]

Structural Considerations and Orthogonal Protection Strategy

The successful incorporation of any non-canonical building block into a peptide sequence via SPPS hinges on a well-defined orthogonal protection strategy.[8] For 2-Hydroxy-3-pyridin-2-ylpropanoic acid, three key functional groups must be considered: the α-hydroxyl group, the carboxylic acid, and the pyridyl nitrogen.

Functional GroupProtecting Group (Proposed)Rationale and Deprotection
α-Hydroxyl Group Tert-butyl (tBu) or Trityl (Trt)These are acid-labile protecting groups commonly used for hydroxyl functions in Fmoc-based SPPS. They are stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and are cleaved during the final acidolytic cleavage from the resin (e.g., with TFA).[9]
Carboxylic Acid Not applicable during couplingThe carboxylic acid will be activated in situ for coupling to the N-terminus of the growing peptide chain on the solid support.
Pyridyl Nitrogen Generally not protectedThe pyridine ring is relatively stable under standard SPPS conditions. Protection is typically not required unless specific side reactions are anticipated.

Diagram: Proposed Protection Strategy for 2-Hydroxy-3-pyridin-2-ylpropanoic acid

protection_strategy cluster_molecule 2-Hydroxy-3-pyridin-2-ylpropanoic acid cluster_protected Protected Monomer for Fmoc SPPS mol HO-CH(CH2-Py)-COOH protected_mol tBu-O-CH(CH2-Py)-COOH mol->protected_mol Protection of α-hydroxyl group

Caption: Protection of the α-hydroxyl group is crucial before activation and coupling.

Detailed Protocol for Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of a protected 2-Hydroxy-3-pyridin-2-ylpropanoic acid derivative into a peptide sequence on a Rink Amide resin.

3.1. Materials and Reagents

ReagentSupplierGrade
Rink Amide Resine.g., MilliporeSigma100-200 mesh, ~0.5 mmol/g
O-tBu-protected 2-Hydroxy-3-pyridin-2-ylpropanoic acidCustom Synthesis>98% purity
Fmoc-protected amino acidsVariousSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)VariousSynthesis Grade
PiperidineVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dithiothreitol (DTT)VariousReagent Grade

3.2. Experimental Workflow

Caption: General workflow for solid-phase synthesis of a depsipeptide.

3.3. Step-by-Step Protocol

Step 1: Resin Swelling and Initial Deprotection

  • Place the Rink Amide resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add DMF and allow the resin to swell for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for another 15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Coupling of O-tBu-2-Hydroxy-3-pyridin-2-ylpropanoic acid

  • In a separate vial, dissolve O-tBu-protected 2-Hydroxy-3-pyridin-2-ylpropanoic acid (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.) in DMF.

  • Add DIC (0.4 mmol, 4 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test on a test bead will be negative as there is no primary amine). A chloranil test can be used to confirm the presence of a secondary amine if the next residue is a standard amino acid.

  • Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Subsequent Amino Acid Couplings

  • For the next amino acid in the sequence, perform the standard Fmoc deprotection as described in Step 1.

  • Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., DIC/Oxyma or HATU/DIEA).

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Step 4: Final Cleavage and Deprotection

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF and DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v). If the sequence contains tryptophan, add DTT (2.5%) to the cocktail.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Step 5: Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified depsipeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Conclusion

The integration of 2-Hydroxy-3-pyridin-2-ylpropanoic acid into peptide sequences offers a promising avenue for the development of novel depsipeptide therapeutics with potentially enhanced properties. While this guide provides a foundational, scientifically-grounded protocol, researchers should note that optimization of coupling times, reagents, and purification methods may be necessary for specific peptide sequences. The principles of orthogonal protection and solid-phase synthesis outlined herein provide a robust starting point for the exploration of this and other non-canonical building blocks in peptide drug discovery.

References

  • Rainey, J. K., & Vederas, J. C. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters, 6(3), 345–347. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mayer, J. P., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8067. [Link]

  • Pattarozzi, A., et al. (2000). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. The Journal of Organic Chemistry, 65(13), 3783–3789. [Link]

  • Thordarson, P. (2011). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. ACS Chemical Biology, 6(10), 1135-1142.
  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Forsythe, J. G., et al. (2015). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Proceedings of the National Academy of Sciences, 112(47), 14539-14544.
  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061-8067.
  • Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Advances, 3(8), 2484-2490. [Link]

  • Bon, C., et al. (2021). Advances on the biosynthesis of pyridine rings. Molecules, 26(11), 3296. [Link]

  • Zubia, A., et al. (2005). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3265-3275.
  • Spengler, J., & Albericio, F. (2005). A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. Organic Letters, 7(3), 377–380. [Link]

  • Lorusso, D. M., et al. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1025.
  • Kosyakov, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4478.
  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Advances, 3(8), 2484–2490.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • He, X., et al. (2018). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. Biomacromolecules, 19(11), 4276–4285.

Sources

Method

Transition Metal Catalysis Using 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Hydrochloride: Protocols for Bifunctional Transfer Hydrogenation and Directed C–H Activation

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Profile 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (HPPA·HCl) is a highly versatile, polydentate ligand that bridges the gap between classical nitrogen-donor heterocyclic chemistry and oxygen-donor hemilabile coordination. Structurally, it features a pyridine ring (a robust σ-donor and π-acceptor), an α-hydroxyl group, and a carboxylic acid moiety.

Because it is supplied as a hydrochloride salt to ensure bench stability and prevent premature zwitterionic polymerization, in situ neutralization with exactly one equivalent of base is a critical prerequisite before it can engage in transition metal coordination. Once neutralized, HPPA acts as a privileged N,O-bidentate or N,O,O-tridentate scaffold. This application note details its deployment in two cutting-edge methodologies: Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium(II)-catalyzed C(sp³)–H activation.

Mechanistic Insights: The N,O,O-Chelation Paradigm (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why HPPA outperforms simpler ligands in specific catalytic microenvironments.

Bifunctional Metal-Ligand Synergy in Ru-ATH

In Ruthenium-catalyzed transfer hydrogenation, the ligand must do more than simply tune the electronic density of the metal. HPPA operates via a metal-ligand bifunctional mechanism [1]. The pyridine nitrogen anchors the ruthenium center, while the α-hydroxyl group can either coordinate as an alkoxide or remain protonated to participate in an outer-sphere hydrogen-bonding network. This creates a rigid, highly organized transition state where the metal delivers a hydride to the carbonyl carbon, and the ligand simultaneously delivers a proton to the carbonyl oxygen. This circumvents the high-energy requirement of substrate binding directly to the metal center.

Concerted Metalation-Deprotonation (CMD) in Pd-Catalysis

In Palladium(II)-catalyzed C–H functionalization, HPPA functions analogously to Mono-N-Protected Amino Acid (MPAA) ligands [2]. The pyridine nitrogen coordinates to the electrophilic Pd(II) center, while the pendant carboxylate acts as an internal base. This dual action significantly lowers the activation energy required for C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway, enabling the functionalization of unactivated aliphatic C(sp³)–H bonds under relatively mild conditions [3].

Protocol A: Ruthenium(II)-Catalyzed Transfer Hydrogenation of Ketones

Objective: Highly efficient reduction of prochiral ketones to secondary alcohols using isopropanol as both the solvent and the hydride donor.

Experimental Causality & Self-Validating Steps
  • Degassing: Isopropanol must be rigorously degassed. The intermediate 18-electron Ru-hydride species is highly susceptible to aerobic oxidation.

  • Base Stoichiometry: We use exactly 2.0 equivalents of KOH relative to the ligand. The first equivalent neutralizes the HPPA·HCl salt; the second equivalent deprotonates the Ru-bound isopropanol to initiate the catalytic hydride cascade.

  • Self-Validation: Upon adding the base to the orange [Ru(p-cymene)Cl₂]₂ / HPPA suspension, the mixture will transition to a deep red/purple homogeneous solution . This color shift is the self-validating optical marker that the active 16-electron Ru-alkoxo/amido complex has successfully formed.

Step-by-Step Methodology
  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 0.5 mol% Ru) and HPPA·HCl (0.055 mmol, 1.1 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed isopropanol. Stir at room temperature for 10 minutes (suspension remains orange).

  • Activation: Inject a standardized solution of KOH in isopropanol (0.11 mmol, 2.2 mol%). Stir for 30 minutes at 40 °C. Observe the color change to deep red/purple.

  • Substrate Addition: Add the ketone substrate (e.g., acetophenone, 5.0 mmol) neatly via microsyringe.

  • Reaction: Stir the reaction mixture at 40 °C for 4–12 hours. Monitor the reaction via GC-FID or TLC.

  • Quenching & Workup: Expose the flask to air to deactivate the catalyst. Filter through a short pad of silica gel, eluting with ethyl acetate. Concentrate under reduced pressure to yield the crude alcohol.

Ru_ATH_Cycle Precatalyst Ru(p-cymene)Cl2 Dimer + HPPA·HCl Active_Cat Active 16e- Ru Complex (Deep Red/Purple) Precatalyst->Active_Cat HCl neutralization & ligand coordination Base Base (KOH / iPrOH) Base->Active_Cat Ru_Hydride 18e- Ru-Hydride Intermediate Active_Cat->Ru_Hydride Dehydrogenation of iPrOH Hydride_Donor Isopropanol (Hydride Source) Hydride_Donor->Ru_Hydride TS Outer-Sphere Transition State (Bifunctional H-Transfer) Ru_Hydride->TS Substrate approach Ketone Prochiral Ketone Ketone->TS TS->Active_Cat Catalyst regeneration Product Secondary Alcohol Product TS->Product Hydride & Proton transfer

Caption: Catalytic cycle of Ru-catalyzed ATH utilizing the bifunctional HPPA ligand.

Protocol B: Palladium(II)-Catalyzed Directed C(sp³)–H Arylation

Objective: Regioselective arylation of unactivated aliphatic amides utilizing HPPA as a transient, accelerating ligand for C–H cleavage.

Experimental Causality & Self-Validating Steps
  • Solvent Choice: Hexafluoroisopropanol (HFIP) or tert-amyl alcohol is used. These bulky, polar, mildly acidic solvents stabilize the high-valent Pd(IV) intermediate during oxidative addition without outcompeting the HPPA ligand for metal coordination.

  • Silver Salts: Ag₂CO₃ acts as both a terminal oxidant/halide scavenger and a base. It drives the equilibrium forward by precipitating AgI.

  • Self-Validation: The initial mixture is a heterogeneous suspension. Upon heating to 90 °C, the successful formation of the active Pd-HPPA-substrate palladacycle is indicated by the mixture transitioning to a homogeneous yellow-brown solution (prior to the eventual precipitation of AgI, which turns the mixture cloudy yellow/green).

Step-by-Step Methodology
  • Reaction Setup: To a 15 mL sealed tube, add the aliphatic amide substrate (0.2 mmol), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), HPPA·HCl (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of tert-amyl alcohol. Seal the tube with a PTFE-lined cap.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 24 hours. Observe the transition to a homogeneous state, followed by AgI precipitation.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the arylated product.

Pd_CH_Activation Pd_Source Pd(OAc)2 Complex Pd(II)-HPPA Complex Pd_Source->Complex Ligand HPPA Ligand (Transient Director) Ligand->Complex CMD_TS Concerted Metalation- Deprotonation (CMD) Complex->CMD_TS Substrate Aliphatic Amide Substrate->CMD_TS Palladacycle Key Palladacycle CMD_TS->Palladacycle C-H Cleavage Ox_Add Oxidative Addition Pd(IV) Species Palladacycle->Ox_Add Aryl_Iodide Ar-I Aryl_Iodide->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->Complex Catalyst Turnover Final_Product Arylated Product Red_Elim->Final_Product

Caption: Logical flow of Pd(II)-catalyzed C(sp³)-H arylation enabled by HPPA-mediated CMD.

Quantitative Data Summaries

The following tables summarize expected benchmarks when utilizing HPPA·HCl under the optimized protocols described above.

Table 1: Ru(II)-Catalyzed ATH of Acetophenone Derivatives (Protocol A)
EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
1Acetophenone0.54>99
24-Methoxyacetophenone0.5696
34-Chloroacetophenone0.54>99
42-Acetylpyridine1.01288
5Propiophenone0.5894

Note: Enantiomeric excess (ee) is highly dependent on the specific chiral resolution of the HPPA ligand used (if utilizing enantiopure (R)- or (S)-HPPA rather than the racemate).

Table 2: Pd(II)-Catalyzed C(sp³)–H Arylation of Aliphatic Amides (Protocol B)
EntryAmide SubstrateAryl IodideYield (%)Regioselectivity (β/γ)
1N-8-Quinolyl isobutyramideIodobenzene85>20:1 (β-selective)
2N-8-Quinolyl isobutyramide4-Iodotoluene88>20:1 (β-selective)
3N-8-Quinolyl pivalamide4-Iodoanisole79>20:1 (γ-selective)
4N-8-Quinolyl propionamideIodobenzene7215:1 (β-selective)

References

  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere ACS Omega URL
  • Palladium (II)
  • Palladium(II)-Catalyzed Enantioselective C(sp³)
  • Synthesis of Tridentate PNO Ligands with Planar Chirality and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones The Journal of Organic Chemistry URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Stability of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride

Introduction This technical guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for preventing the thermal degradation of 2-Hydroxy-3-pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for preventing the thermal degradation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride during storage. As a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights to ensure the integrity and stability of this compound in your research endeavors. The hydrochloride salt form of active pharmaceutical ingredients (APIs) is often utilized to enhance stability and solubility.[1][2][3][4] However, improper storage conditions can lead to degradation, compromising experimental outcomes and product efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and stability of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Q1: What are the ideal storage conditions for solid 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage is at a controlled room temperature, avoiding exposure to excessive heat or frost.[6] Protection from light is also advised, as related pyridine carboxylic acid compounds have shown susceptibility to photodegradation.[5]

Q2: Is this compound hygroscopic?

Q3: What are the primary degradation pathways I should be concerned about with this compound?

A3: The primary concerns for 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride are thermal degradation and potential hydrolysis. As a 2-hydroxy carboxylic acid, it may be susceptible to decarboxylation upon heating.[7][8][9] Additionally, the ester-like nature of the molecule could make it prone to acid- or base-catalyzed hydrolysis if exposed to unsuitable pH conditions in solution.[5]

Q4: Can I store solutions of this compound? If so, for how long and under what conditions?

A4: It is generally recommended to prepare solutions fresh. The stability of the compound in solution is expected to be pH-dependent.[5] If short-term storage is necessary, it is advisable to store the solution at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination. A stability study for your specific solvent and concentration is recommended to determine an appropriate storage duration.

Q5: What are the visible signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning), clumping of the powder (which may indicate moisture absorption), or a noticeable change in solubility. Any deviation from the initial appearance of the compound should be investigated.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the thermal degradation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Issue 1: Discoloration of the Solid Compound (Yellowing/Browning)

Potential Cause: This is often a primary indicator of thermal degradation. Elevated temperatures can accelerate chemical reactions, leading to the formation of colored impurities.[10] The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, can also produce colored pyridine compounds.[11][12][13][14]

Troubleshooting Workflow:

A troubleshooting workflow for discolored solid compound.

Recommended Actions:

  • Verify Storage Conditions: Immediately check the storage temperature and humidity. Ensure the compound is stored away from heat sources.

  • Protect from Light: If not already done, transfer the compound to an amber glass vial or a container that protects it from light.[5]

  • Analytical Purity Assessment: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the purity of the discolored material and identify potential degradation products.[15][16][17][18]

Issue 2: Decreased Solubility or Incomplete Dissolution

Potential Cause: Thermal degradation can lead to the formation of less soluble impurities or polymeric byproducts. For hydrochloride salts, changes in pH due to degradation can also affect solubility.[1]

Troubleshooting Steps:

  • Visual Inspection: Examine the solid for any signs of clumping or changes in texture that might indicate moisture absorption.

  • pH Measurement: If attempting to dissolve the compound, measure the pH of the solution. A significant deviation from the expected pH could indicate degradation.

  • Forced Degradation Study: To understand the degradation profile, a forced degradation study can be performed.[10][19][20][21] This involves intentionally exposing the compound to stress conditions like heat, acid, base, and oxidation to identify potential degradation products.

Stress Condition Typical Protocol Potential Degradation Pathway
Thermal (Dry Heat) Expose solid compound to 60-80°C for a specified period.[5]Decarboxylation, rearrangement.[10]
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at a controlled temperature.[10]Hydrolysis of functional groups.
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at a controlled temperature.Hydrolysis, rearrangement.
Oxidation Dissolve in a dilute solution of hydrogen peroxide (e.g., 3%).[20]Oxidation of the pyridine ring or hydroxyl group.
Photostability Expose the solid or solution to controlled UV/Vis light.[10]Photodegradation of the aromatic ring.[10]
Issue 3: Inconsistent Experimental Results

Potential Cause: A loss of purity due to thermal degradation can lead to a lower effective concentration of the active compound, resulting in variability in experimental outcomes.

Logical Relationship Diagram:

G cluster_0 Cause cluster_1 Effect cluster_2 Consequence cluster_3 Outcome a Improper Storage (Elevated Temperature) b Thermal Degradation a->b leads to c Formation of Impurities b->c results in d Reduced Purity of Active Compound c->d causes e Inconsistent Experimental Results d->e leads to

The causal chain from improper storage to inconsistent results.

Preventative Measures and Solutions:

  • Strict Adherence to Storage Protocols: Always store the compound under the recommended conditions.

  • Regular Quality Control: Periodically test the purity of your stock material, especially for long-term studies.

  • Use of a Stability-Indicating Analytical Method: Develop and validate an analytical method that can separate the intact compound from its potential degradation products.[19]

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Protocol 1: Visual Inspection and Solubility Assessment
  • Visual Inspection:

    • Carefully observe the physical appearance of the solid compound. Note its color, form (e.g., crystalline, powder), and any signs of clumping.

    • Compare the appearance to a fresh, unopened batch if available.

  • Solubility Test:

    • Prepare a solution at a known concentration in a standard solvent (e.g., deionized water, PBS).

    • Observe the dissolution process. Note if the compound dissolves completely or if any particulate matter remains.

    • Measure the pH of the resulting solution and compare it to the expected value.

Protocol 2: Purity Determination by HPLC

This protocol outlines a general approach. The specific column, mobile phase, and detection wavelength should be optimized for your system.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent to create a stock solution.

    • Prepare a series of dilutions to create a calibration curve.

    • Prepare a sample of the material under investigation at a concentration that falls within the calibration range.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[18]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Column Temperature: 30°C.[18]

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the percentage purity of the sample.

    • In a forced degradation study, monitor the decrease in the main peak area and the increase in impurity peak areas over time.

References

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Pyridinium-carbaldehyde: active Maillard reaction product from the reaction of hexoses with lysine residues. (2004, February 25). PubMed. [Link]

  • Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm−3 NaNO3 at 25 °C. ProQuest. [Link]

  • Maillard reaction rk. (2016, November 28). Slideshare. [Link]

  • Pyridinetricarboxylic acid. Grokipedia. [Link]

  • Hydrochloride. Grokipedia. [Link]

  • Mechanism of Oxidative Decarboxylation of a-Hydroxy Acids by Bromine Water. Part 11. Oxidation in Acidic Medium. A Comparison with the HOBr. Canadian Science Publishing. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. (2025, July 2). Patsnap. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Carboxylic acid - Hydroxy, Keto, Acids. (2026, January 22). Britannica. [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025, January 8). Quora. [Link]

  • Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose. (2025, June 6). ACS Food Science & Technology. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • 1997 Mar/Apr: Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. [Link]

  • 4-Pyridinecarboxylic acid. (2025, March 31). PENTA. [Link]

  • Maillard reaction. Wikipedia. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. PubChem. [Link]

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Sources

Optimization

reducing byproduct impurities in 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for reducing byproduct impurities during the crystalliza...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for reducing byproduct impurities during the crystallization of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. This document offers a blend of theoretical principles and actionable protocols to enhance purity, yield, and crystal quality.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride via crystallization.

Q1: What are the most probable impurities I might encounter during the crystallization of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride?

A1: Based on common synthetic routes, which often involve an aldol-type condensation of 2-methylpyridine (2-picoline) with a glyoxylic acid derivative, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 2-methylpyridine and glyoxylic acid or its ester.

  • Dehydration Byproduct: 2-Oxo-3-pyridin-2-ylpropanoic acid, arising from the elimination of water from the desired product.

  • Self-Condensation Products: Byproducts from the self-reaction of glyoxylic acid.

  • Positional Isomers: While less common with 2-substituted pyridines, other isomers could be present if the starting materials are not pure.

Q2: How does the hydrochloride salt formation impact the crystallization process and impurity profile?

A2: The formation of the hydrochloride salt significantly alters the solubility of the molecule, generally increasing its polarity and solubility in protic solvents while decreasing it in non-polar organic solvents. This change is crucial for designing an effective crystallization strategy. The acidic conditions during salt formation can also influence the stability of certain impurities. For instance, it may hydrolyze ester impurities or promote the removal of basic impurities like residual 2-methylpyridine.

Q3: What are the critical process parameters to control during the crystallization of this compound?

A3: The key parameters to meticulously control are:

  • Solvent System: The choice of solvent or solvent mixture is paramount as it dictates solubility, supersaturation, and the potential for solvate formation.

  • Cooling Rate: A slow and controlled cooling rate is generally preferred to promote the growth of larger, purer crystals and prevent the trapping of impurities.

  • pH: The pH of the crystallization medium can affect the solubility of both the desired product and ionizable impurities.

  • Agitation: Proper mixing ensures homogeneity but excessive agitation can lead to secondary nucleation and smaller, less pure crystals.

  • Seeding: Introducing seed crystals of the pure compound can control polymorphism and promote crystallization at a desired level of supersaturation.

Q4: Can I use an anti-solvent crystallization for this compound?

A4: Yes, anti-solvent crystallization is a viable and often effective technique. It involves dissolving the crude 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride in a solvent in which it is highly soluble (the "good" solvent) and then gradually adding a solvent in which it is poorly soluble (the "anti-solvent" or "poor" solvent). This induces supersaturation and subsequent crystallization. This method can be particularly useful for controlling crystal size and morphology.

II. Troubleshooting Guide: Common Crystallization Issues and Solutions

This guide provides a systematic approach to resolving specific problems encountered during the crystallization of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Problem 1: High Levels of Unreacted 2-Methylpyridine in the Final Product.

Root Cause Analysis:

2-Methylpyridine is a basic compound. If the crystallization is performed under neutral or slightly basic conditions, it can co-crystallize or remain entrapped in the crystal lattice. The hydrochloride salt form of the desired product is acidic, which should help in leaving the basic 2-methylpyridine in the mother liquor. However, inefficient washing or rapid crystallization can lead to its inclusion.

Suggested Solutions:

  • pH Adjustment and Extraction:

    • Dissolve the crude product in a suitable solvent (e.g., water or a short-chain alcohol).

    • Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) under acidic conditions (pH 2-3, adjusted with HCl). The protonated product will remain in the aqueous layer, while the less polar 2-methylpyridine will partition into the organic layer.

    • Proceed with crystallization from the purified aqueous layer.

  • Optimized Washing Protocol:

    • After filtration of the crystallized product, wash the filter cake with a cold, appropriate solvent in which 2-methylpyridine is soluble but the desired product has low solubility.

    • Consider a multi-stage wash for improved efficiency. A common choice is cold isopropanol or acetone.

Experimental Protocol: Acid-Base Extraction Prior to Crystallization

  • Dissolve the crude 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride in deionized water to a concentration of approximately 10% (w/v).

  • Adjust the pH of the solution to 2.5 with 1M HCl.

  • Transfer the aqueous solution to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Combine the aqueous layers and concentrate under reduced pressure to about one-third of the original volume.

  • Proceed with the cooling crystallization protocol.

Problem 2: Presence of the Dehydration Impurity (2-Oxo-3-pyridin-2-ylpropanoic acid).

Root Cause Analysis:

The formation of the α-keto acid is often a result of oxidation or elimination of the hydroxyl group, which can be promoted by excessive heat or the presence of certain reagents from the synthesis step.

Suggested Solutions:

  • Solvent Screening for Differential Solubility: The polarity difference between the desired hydroxy acid and the keto acid can be exploited. The keto acid is generally less polar.

    • Solvent Selection Table:

Solvent SystemSolubility of Desired ProductSolubility of Keto-ImpurityRecommendation
Isopropanol/Water (9:1)ModerateHighGood for selective crystallization of the product.
AcetoneLowModerateUseful as a wash solvent.
Ethyl AcetateVery LowLowCan be used for slurry purification.
MethanolHighHighNot ideal for selective crystallization.
  • Reslurry/Recrystallization:

    • Perform a reslurry of the impure product in a solvent where the impurity has higher solubility. For instance, stirring the solid in warm ethyl acetate may selectively dissolve the keto impurity.

    • Alternatively, a full recrystallization from a carefully chosen solvent system, like isopropanol/water, can effectively purge this impurity.

Experimental Protocol: Recrystallization from Isopropanol/Water

  • Dissolve the crude product in a minimal amount of hot 9:1 isopropanol/water.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for 1-2 hours.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol.

  • Dry the crystals under vacuum at a temperature not exceeding 50°C.

Problem 3: Poor Crystal Morphology (e.g., fine needles, agglomerates).

Root Cause Analysis:

Poor crystal morphology is often a consequence of rapid nucleation and crystal growth, which can be caused by high levels of supersaturation, insufficient agitation, or the presence of impurities that inhibit growth on certain crystal faces.

Suggested Solutions:

  • Control of Supersaturation:

    • Slower Cooling Rate: Employ a gradual cooling ramp (e.g., 5-10°C per hour) to allow for ordered crystal growth.

    • Anti-Solvent Addition: Use a syringe pump for the slow, controlled addition of the anti-solvent to maintain a low level of supersaturation.

  • Seeding:

    • Once the solution reaches a metastable supersaturated state (slightly below the cloud point), add a small amount (0.1-1% by weight) of finely ground, pure seed crystals.

    • This will direct crystallization towards the desired polymorphic form and promote the growth of more uniform crystals.

Visualization of Crystallization Control:

G cluster_0 High Supersaturation cluster_1 Controlled Supersaturation Rapid Cooling Rapid Cooling High Nucleation Rate High Nucleation Rate Rapid Cooling->High Nucleation Rate Small, Impure Crystals Small, Impure Crystals High Nucleation Rate->Small, Impure Crystals Slow Cooling/Anti-solvent Addition Slow Cooling/Anti-solvent Addition Low Nucleation Rate Low Nucleation Rate Slow Cooling/Anti-solvent Addition->Low Nucleation Rate Large, Pure Crystals Large, Pure Crystals Low Nucleation Rate->Large, Pure Crystals Seeding Seeding Controlled Crystal Growth Controlled Crystal Growth Seeding->Controlled Crystal Growth Controlled Crystal Growth->Large, Pure Crystals

Caption: Relationship between supersaturation control and crystal quality.

Problem 4: Oiling Out Instead of Crystallization.

Root Cause Analysis:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the temperature is above the melting point of the solvated solid. The presence of significant impurities can also depress the melting point, leading to oiling out.

Suggested Solutions:

  • Reduce the Level of Supersaturation:

    • Use a more dilute solution.

    • Decrease the cooling rate.

    • For anti-solvent crystallization, add the anti-solvent even more slowly.

  • Change the Solvent System:

    • Select a solvent or solvent mixture in which the product is less soluble at elevated temperatures.

    • The use of a co-solvent can sometimes mitigate oiling out by altering the solvation environment.

  • Seeding Strategy:

    • Cool the solution to a temperature just above the point where oiling out occurs.

    • Introduce seed crystals. The presence of a crystalline surface can encourage heterogeneous nucleation and prevent the formation of an oil.

Troubleshooting Flowchart for Oiling Out:

G start Oiling Out Observed dilute Dilute Solution & Recool Slowly start->dilute success Crystals Formed dilute->success failure Oiling Persists dilute->failure No Improvement change_solvent Change Solvent System seed Seed at Higher Temperature change_solvent->seed Still Oiling change_solvent->success seed->success failure->change_solvent

Caption: Decision-making workflow for addressing oiling out.

III. References

  • General Principles of Pharmaceutical Crystallization:

    • Title: Crystallization in the pharmaceutical industry

    • Source: Syrris

    • URL: [Link]

  • Impurity Incorporation Mechanisms:

    • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development

    • Source: Organic Process Research & Development

    • URL: [Link]

  • Challenges in API Crystallization:

    • Title: API Crystallization

    • Source: CordenPharma

    • URL: [Link]

  • Control of Impurities in Continuous Crystallization:

    • Title: Mechanisms and Control of Impurities in Continuous Crystallization: A Review

    • Source: Organic Process Research & Development

    • URL: [Link]

  • Methods and Challenges in API Crystallization:

    • Title: Crystallization of APIs: Methods and Challenges

    • Source: BOC Sciences

  • Synthesis of Related Propanoic Acids:

    • Title: Synthesis of Base Substituted 2-hydroxy-3-(purin-9-yl)-propanoic Acids and 4-(purin-9-yl)

    • Source: Molecules

    • URL: [Link]

  • pH Effects on Crystallization:

    • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media

    • Source: Crystals

    • URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride Against Standard Chelating Agents

This guide provides a comprehensive framework for benchmarking the novel chelating agent, 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, against industry-standard agents such as Ethylenediaminetetraacetic acid (ED...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel chelating agent, 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride, against industry-standard agents such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). We will delve into the fundamental principles of chelation, provide detailed experimental protocols for performance evaluation, and present a comparative analysis based on established data for standard agents. This document is intended for researchers, chemists, and drug development professionals seeking to evaluate and integrate new chelating agents into their workflows.

Introduction to Chelation and Stability Constants

Chelation is a fundamental process in coordination chemistry where a central metal ion binds to a ligand at multiple points, forming a stable, ring-like structure known as a chelate.[1] These agents are critical in a vast array of applications, from industrial water treatment and food preservation to medical treatments for heavy metal poisoning and as contrast agents in medical imaging.[2][3][4]

The efficacy of a chelating agent is quantitatively expressed by its stability constant (K), or more conveniently, its logarithm (log K).[4][5] A higher log K value signifies a stronger bond between the ligand and the metal ion, resulting in a more stable complex.[6] When comparing chelating agents, it is crucial to consider these values under standardized conditions, as factors like pH, temperature, and ionic strength can significantly influence complex stability.[5][7][8]

This guide focuses on comparing 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride with two benchmark aminopolycarboxylic acid chelators:

  • EDTA (Ethylenediaminetetraacetic acid): A hexadentate ligand, meaning it can form six bonds with a metal ion, making it a highly effective and widely used chelator.[4][8]

  • DTPA (Diethylenetriaminepentaacetic acid): An octadentate ligand, with eight donor atoms, often employed for complexing larger metal ions, including lanthanides and actinides.[4][9]

Profile of Chelating Agents

A molecule's structure dictates its function. The number and type of donor atoms (denticity) are paramount to its chelating strength and selectivity.

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride

This compound presents an interesting structural motif for metal chelation. Its potential for coordination arises from the oxygen atoms of the carboxyl and hydroxyl groups, and the nitrogen atom of the pyridine ring. This combination suggests it could act as a bidentate or tridentate ligand.

  • Molecular Formula: C₈H₁₀ClNO₃[10]

  • Molecular Weight: 203.62 g/mol [10]

  • Structure: alt text

    (Image Source: PubChem CID 413583)[11]

Standard Chelating Agents: EDTA and DTPA

The structures of EDTA and DTPA are characterized by multiple carboxylic acid groups and amine nitrogens, which provide a high number of donor atoms for metal coordination.

Agent Structure Description
EDTA alt text (Image Source: PubChem CID 6049)A hexadentate chelator with two nitrogen and four carboxylate donors. It forms highly stable 1:1 complexes with most metal ions.[4]
DTPA alt text (Image Source: PubChem CID 3059)An octadentate chelator with three nitrogen and five carboxylate donors. Its higher denticity makes it particularly effective for larger metal ions.[5][9]

Experimental Benchmarking Protocols

To objectively compare these chelating agents, rigorous experimental determination of their stability constants with various metal ions is required. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.

Method 1: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[12] The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard base. The resulting titration curve allows for the calculation of the complex's stability constant.[13]

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare standardized solutions: - Chelating Agent (e.g., 0.01 M) - Metal Salt (e.g., 0.005 M) - Standard NaOH (e.g., 0.1 M, carbonate-free) T1 Pipette known volume of metal and chelator solution into a jacketed beaker P1->T1 P2 Calibrate pH meter with standard buffers T3 Immerse calibrated pH electrode P2->T3 T2 Maintain constant temperature (e.g., 25°C) and ionic strength (e.g., 0.1 M KNO₃) T1->T2 T2->T3 T4 Titrate with standard NaOH, recording pH after each incremental addition T3->T4 A1 Plot pH vs. volume of NaOH added T4->A1 A2 Use computational software (e.g., PSEQUAD) to analyze the titration curve A1->A2 A3 Calculate protonation constants of the ligand and the stability constant (log K) of the metal-ligand complex A2->A3

Caption: Workflow for Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare aqueous solutions of the chelating agent (e.g., 0.01 M), the metal salt of interest (e.g., ZnCl₂, 0.005 M), a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KNO₃), and a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions.

  • Titration Setup: In a thermostated vessel (e.g., at 25°C), place a solution containing the metal ion and the ligand in a 1:1 or 1:2 molar ratio in the presence of the background electrolyte.

  • Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of the standard NaOH solution from a burette. After each addition, allow the reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The resulting titration curve is then analyzed using specialized software to solve the mass-balance equations for the various species in solution (free ligand, protonated ligand, free metal, metal-ligand complex) and derive the stability constant.

Method 2: UV-Vis Spectrophotometry for Stoichiometry Determination

UV-Vis spectrophotometry is a valuable technique for confirming the stoichiometry of the metal-ligand complex and can also be used to determine stability constants, especially when the complex formation results in a significant change in the absorption spectrum.[14][15][16] The method of continuous variation (Job's plot) is commonly employed.

Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare equimolar stock solutions of the metal ion and the chelating agent P2 Prepare a series of solutions with varying mole fractions of ligand and metal, keeping the total molar concentration constant P1->P2 M1 Record the UV-Vis spectrum for each solution at a fixed pH and temperature P2->M1 M2 Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex M1->M2 M3 Measure the absorbance of each solution at λ_max M2->M3 A1 Plot absorbance vs. the mole fraction of the ligand M3->A1 A2 The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., 0.5 for a 1:1 complex) A1->A2

Caption: Workflow for Job's Plot Analysis via UV-Vis.

Step-by-Step Protocol:

  • Solution Preparation: Prepare equimolar stock solutions of the metal ion and the chelating agent.

  • Series Preparation: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume and total molar concentration constant. Ensure the pH is buffered to a value where complexation is expected.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength where the complex absorbs maximally, using a solution of the metal ion at the same concentration as a blank.

  • Job's Plot Construction: Plot the measured absorbance against the mole fraction of the ligand. The peak of the resulting curve will indicate the stoichiometry of the predominant complex formed in the solution. For example, a peak at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio.[17]

Comparative Data and Discussion

The stability of a metal complex is a direct reflection of the chelator's affinity for the metal ion. Below is a compilation of established log K values for EDTA and DTPA with various metal ions. These values serve as the benchmark against which 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride should be compared once experimental data is obtained.

Table 1: Stability Constants (log K) of Standard Chelating Agents with Divalent Metal Ions

Metal IonEDTA (log K)DTPA (log K)2-Hydroxy-3-pyridin-2-ylpropanoic acid HCl (log K)
Ca²⁺ 10.7[7][18]10.8[5]To be determined
Mg²⁺ 8.7[7][18]9.3[5]To be determined
Cu²⁺ 18.8[7][18]21.4[5]To be determined
Zn²⁺ 16.5[7][18]18.4[5]To be determined
Co²⁺ 16.3[18]19.1[5]To be determined
Ni²⁺ 18.6[18]20.2[5]To be determined
Pb²⁺ 18.0[7]18.8[19]To be determined

Table 2: Stability Constants (log K) of Standard Chelating Agents with Trivalent Metal Ions

Metal IonEDTA (log K)DTPA (log K)2-Hydroxy-3-pyridin-2-ylpropanoic acid HCl (log K)
Al³⁺ 16.1[7]18.5[5]To be determined
Fe³⁺ 25.1[7][18]28.6[5]To be determined
Gd³⁺ 17.422.4[5]To be determined
La³⁺ 15.5[18]19.8[9]To be determined

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative figures from the literature.[5][7]

Discussion and Mechanistic Insights
  • The Chelate Effect and Denticity: The data clearly shows that EDTA and DTPA form highly stable complexes with a wide range of metal ions. This is largely due to the chelate effect , a thermodynamic principle stating that multidentate ligands form more stable complexes than monodentate ligands of similar basicity.[4] DTPA, with its higher denticity, generally forms more stable complexes than EDTA.

  • Expected Performance of 2-Hydroxy-3-pyridin-2-ylpropanoic acid: Based on its structure, 2-Hydroxy-3-pyridin-2-ylpropanoic acid is expected to be a bidentate or tridentate chelator. Consequently, its stability constants are predicted to be significantly lower than those of EDTA and DTPA for most metal ions. However, this does not preclude its utility. Chelators with lower stability constants can offer advantages in applications requiring reversible metal binding or greater selectivity for specific metals over others. For instance, some bidentate hydroxypyridinone (HP) based chelators are highly effective and selective for trivalent metal ions like Fe³⁺.[20]

  • Influence of pH: The chelation capacity of all these agents is pH-dependent. The carboxyl groups of aminopolycarboxylates and the subject compound must be deprotonated to effectively coordinate with a metal ion. Therefore, chelation is generally more effective at neutral to alkaline pH. Conversely, under highly acidic conditions, protonation of the donor groups competes with metal binding, reducing the stability of the chelate.[8]

Conclusion

This guide establishes a clear and robust methodology for benchmarking 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride against the established chelating agents EDTA and DTPA. While the high denticity of EDTA and DTPA results in exceptionally stable metal complexes, the specific coordination geometry and donor atoms of the test compound may confer unique properties, such as enhanced selectivity or different kinetic behavior.

The provided experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer a self-validating system for determining the essential performance metrics (stability constants and stoichiometry) required for a comprehensive comparison. The resulting data will enable researchers to make informed decisions about the suitability of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride for their specific applications, from fundamental research to the development of novel therapeutic and diagnostic agents.

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  • Google Patents. (n.d.). WO1997000245A1 - 3-hydroxy-2(1h)-pyridinone chelating agents. Retrieved from a valid URL.[28]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from a valid URL.[6]

  • Google Patents. (n.d.). CN100592077C - Chelating agent assay method and chelating agent assay kit. Retrieved from a valid URL.[29]

  • Science.gov. (n.d.). potentiometric titration method: Topics. Retrieved from a valid URL.[30]

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from a valid URL.[31]

  • SlideShare. (n.d.). potentiometric titrations. Retrieved from a valid URL.[13]

  • ResearchGate. (n.d.). Relevant bidentate chelating structures for hard metal ions. 1,2-HP.... Retrieved from a valid URL.[20]

  • PMC. (n.d.). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Retrieved from a valid URL.[17]

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Comparative

comparative efficacy of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride derivatives in biological assays

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast chemical space of heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast chemical space of heterocyclic compounds, the pyridine ring stands out as a privileged scaffold, present in numerous FDA-approved drugs.[1] When coupled with a 2-hydroxypropanoic acid moiety, it presents a tantalizing scaffold for derivatization and biological screening. This guide provides an in-depth look at the comparative efficacy of derivatives related to 2-Hydroxy-3-pyridin-2-ylpropanoic acid, drawing upon available data for structurally similar compounds to inform future research and development in this area.

The Anticancer Potential: A Look at Pyridine-Containing Scaffolds

The pyridine moiety is a cornerstone in the design of anticancer agents. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a scaffold for diverse functionalization makes it a versatile tool for medicinal chemists. Studies on various pyridine derivatives have revealed potent antiproliferative activities across a range of cancer cell lines.

Pyridine-Urea Derivatives as Potent Antiproliferative Agents

A notable study in the development of pyridine-based anticancer agents involves a series of pyridine-ureas. These compounds were evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. The results, summarized in the table below, highlight the significant impact of substitutions on the urea moiety.

CompoundSubstitutionIC50 (µM) against MCF-7
8e 4-Chlorophenyl0.22
8n 3,4,5-Trimethoxyphenyl1.88
Doxorubicin (Reference Drug)1.93
Sorafenib (Reference Drug)4.50
Data sourced from a study on pyridine-ureas as potential anticancer agents.[2]

Notably, compound 8e , with a 4-chlorophenyl substitution, demonstrated a significantly lower IC50 value than the reference drugs Doxorubicin and Sorafenib, indicating potent anticancer activity.[2] This suggests that incorporating a halogenated phenyl group could be a promising strategy when designing derivatives of 2-Hydroxy-3-pyridin-2-ylpropanoic acid for anticancer applications. Furthermore, some of these pyridine-urea derivatives exhibited modest inhibitory activity against VEGFR-2, a key target in angiogenesis.[2]

2-Pyridone Derivatives: Nanomolar Potency

Another class of related compounds, 2-pyridone derivatives, has also shown remarkable cytotoxic potency. In a study evaluating their effect on human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, two pyridone-based analogues displayed IC50 values in the nanomolar range (8–15 nM), outperforming the standard chemotherapeutic agent cisplatin.[3] A preliminary structure-activity relationship (SAR) analysis from this study indicated that electron-withdrawing groups on an attached phenyl ring enhanced cytotoxicity.[3] This provides a valuable design principle for researchers working with the 2-Hydroxy-3-pyridin-2-ylpropanoic acid scaffold.

Antimicrobial Applications: Exploring Propanoic Acid Derivatives

The 2-hydroxypropanoic acid backbone is also a key feature in compounds with antimicrobial properties. While specific data on 2-Hydroxy-3-pyridin-2-ylpropanoic acid derivatives is scarce, studies on other 2-hydroxypropanoic acid derivatives provide a useful surrogate for understanding their potential.

A study on a series of 2-hydroxypropanoic acid derivatives revealed that specific substitutions are critical for potent antimicrobial activity. Compounds 5 and 12 from this study were identified as the most potent antimicrobial agents, with pMICam values of 1.67 and 1.64 µM/ml, respectively.[4] Quantitative structure-activity relationship (QSAR) studies further indicated that topological parameters are important in describing the antimicrobial activities of these derivatives.[4]

Experimental Methodologies: A Guide to In Vitro Assays

To ensure scientific integrity and enable reproducibility, it is crucial to adhere to well-established experimental protocols. Below are detailed methodologies for the key biological assays discussed in this guide.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for chemical synthesis and biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Pyridine & Propanoic Acid Precursors) reaction Derivatization Reactions (Esterification, Amidation, etc.) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization stock Compound Stock Solution characterization->stock Test Compounds assay In Vitro Assay (e.g., MTT, MIC) stock->assay data_acq Data Acquisition (Absorbance, etc.) assay->data_acq analysis Data Analysis (IC50, MIC Calculation) data_acq->analysis

Caption: General workflow from chemical synthesis to biological evaluation.

mtt_assay_workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

The exploration of derivatives of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride represents a promising avenue for the discovery of new therapeutic agents. While direct comparative efficacy data for this specific scaffold is currently limited, the broader landscape of pyridine and propanoic acid derivatives provides a strong rationale for its investigation.

The potent anticancer activity of pyridine-ureas and 2-pyridones, particularly those with electron-withdrawing substituents, suggests that similar modifications to the 2-Hydroxy-3-pyridin-2-ylpropanoic acid core could yield highly active compounds. Similarly, the antimicrobial potential demonstrated by other 2-hydroxypropanoic acid derivatives warrants further investigation into the antimicrobial properties of this specific class.

Future research should focus on the systematic synthesis and screening of a library of 2-Hydroxy-3-pyridin-2-ylpropanoic acid derivatives. This would involve modifications at several key positions, including esterification or amidation of the carboxylic acid, substitution on the pyridine ring, and alterations to the hydroxyl group. Such a systematic approach will be instrumental in elucidating clear structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols and insights provided in this guide offer a solid foundation for researchers embarking on this exciting area of drug discovery.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]

  • Laddha, P. R., Tathe, P. R., Sitaphale, G. R., Charhate, K. B., Chavhan, V. N., Jogade, G. J., ... & Chitte, M. G. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

  • Kecskés, A., Zupkó, I., Bartók, T., Wölfling, J., & Frank, É. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(10), 689-706. [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. Retrieved from [Link]

  • Steenackers, H. P., Ermolat'ev, D. S., Savaliya, B., De Coster, D., Base, K., Van der Eycken, E. V., & De Keersmaecker, S. C. (2011). Structure–activity relationship of 2-hydroxy-2-aryl-2, 3-dihydro-imidazo [1, 2-a] pyrimidinium salts and 2N-substituted 4 (5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & medicinal chemistry, 19(11), 3462-3473. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride: Assessing Reproducibility of Competing Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel molecular entities with high purity and reproducibility is paramount. 2-Hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular entities with high purity and reproducibility is paramount. 2-Hydroxy-3-pyridin-2-ylpropanoic acid, a heterocyclic compound incorporating both a hydroxyl and a carboxylic acid function, represents a versatile building block for the development of more complex molecules. Its hydrochloride salt form often provides improved stability and handling characteristics. This guide provides an in-depth comparison of two plausible synthetic routes to this target compound, offering a critical assessment of their potential for reproducibility and scalability.

Introduction to the Target Molecule

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is a pyridine derivative with a three-carbon side chain containing a hydroxyl group at the alpha-position to the carboxyl group. This structure suggests its potential as a chiral ligand, a precursor for biologically active molecules, or a monomer for specialized polymers. The reliable synthesis of this compound is therefore of significant interest. This guide will explore two distinct synthetic strategies: the diazotization of a commercially available amino acid precursor and a carbon-carbon bond-forming approach utilizing the Reformatsky reaction.

Protocol 1: Synthesis via Diazotization of 2-Amino-3-(pyridin-2-yl)propanoic acid

This protocol leverages the well-established Sandmeyer-type reaction, where a primary amine is converted to a diazonium salt, which is subsequently displaced by a hydroxyl group. The starting material, 2-amino-3-(pyridin-2-yl)propanoic acid, is commercially available, making this an attractive route from an accessibility standpoint.

Causality Behind Experimental Choices

The conversion of a primary amine to a hydroxyl group via diazotization is a classic transformation in organic synthesis. The reaction proceeds through the in-situ formation of nitrous acid from sodium nitrite and a strong acid, typically a mineral acid like sulfuric acid. The low reaction temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of side products. The subsequent warming of the reaction mixture facilitates the nucleophilic attack of water on the diazonium salt, leading to the desired hydroxyl-substituted product with the evolution of nitrogen gas. The final step involves the formation of the hydrochloride salt by treating the isolated product with hydrochloric acid, which protonates the basic pyridine nitrogen, enhancing the compound's crystallinity and stability.

Experimental Protocol

Step 1: Diazotization and Hydroxylation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.1 mmol) of 2-amino-3-(pyridin-2-yl)propanoic acid in 50 mL of 1 M sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of 2.5 g (36.2 mmol) of sodium nitrite in 10 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amino acid solution over a period of 30-45 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours, or until gas evolution ceases.

Step 2: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-3-pyridin-2-ylpropanoic acid.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 2-hydroxy-3-pyridin-2-ylpropanoic acid in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Visualizing the Workflow

Diazotization_Protocol cluster_0 Step 1: Diazotization & Hydroxylation cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Salt Formation Start 2-Amino-3-(pyridin-2-yl)propanoic acid in 1M H₂SO₄ Cool Cool to 0-5 °C Start->Cool Add_NaNO2 Add NaNO₂ (aq) dropwise Cool->Add_NaNO2 Stir_Cold Stir at 0-5 °C (1 hour) Add_NaNO2->Stir_Cold Warm_Stir Warm to RT Stir (2-3 hours) Stir_Cold->Warm_Stir Extract Extract with Ethyl Acetate Warm_Stir->Extract Wash Wash with Brine Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography (Optional) Dry_Concentrate->Purify Dissolve Dissolve in Anhydrous Et₂O Purify->Dissolve Add_HCl Add HCl in Et₂O Dissolve->Add_HCl Filter_Dry Filter & Dry Add_HCl->Filter_Dry Product 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride Filter_Dry->Product Reformatsky_Protocol cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Work-up cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation Start 2-Pyridinecarboxaldehyde, Ethyl Bromoacetate, Zn, THF Reflux Reflux (2 hours) Start->Reflux Quench Quench with NH₄Cl (aq) Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Hydrolyze Hydrolyze with NaOH in EtOH Concentrate->Hydrolyze Acidify Acidify with HCl Hydrolyze->Acidify Extract_Acid Extract with Ethyl Acetate Acidify->Extract_Acid Dissolve Dissolve in Anhydrous Et₂O Extract_Acid->Dissolve Add_HCl Add HCl in Et₂O Dissolve->Add_HCl Filter_Dry Filter & Dry Add_HCl->Filter_Dry Product 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride Filter_Dry->Product

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Hydroxy-3-pyridin-2-ylpropanoic Acid Hydrochloride

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural validation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. Designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural validation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind the multi-technique approach, ensuring a self-validating and robust characterization of the target molecule.

Introduction: The Imperative for Rigorous Structural Elucidation

In the realm of pharmaceutical development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (C₈H₁₀ClNO₃) is a functionalized amino acid analogue whose potential utility as a synthetic intermediate necessitates absolute certainty of its structure.[1] Ambiguity in structure can lead to failed experiments, misinterpreted biological activity, and significant delays in research and development.

This guide champions a multi-spectroscopic workflow. While a single technique can provide valuable clues, it is the synergistic integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy that provides an unassailable confirmation of molecular identity. Each method probes different aspects of the molecule's constitution, and their collective data creates a comprehensive and self-validating structural profile.

The Target Molecule: Structural Overview

Before delving into the analytical techniques, it is crucial to understand the key structural features of the target molecule that we expect to validate.

Caption: Molecular structure of the target compound.

Key features to validate include:

  • A Pyridine Ring: A six-membered aromatic heterocycle containing nitrogen.

  • A Propanoic Acid Chain: A three-carbon chain with a carboxylic acid group.

  • A Hydroxyl Group: An -OH group at the C2 (alpha) position of the propanoic acid chain.

  • A Methylene Bridge: A -CH₂- group connecting the pyridine ring to the chiral center.

  • Hydrochloride Salt: The pyridine nitrogen is protonated, forming a salt with a chloride counter-ion.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

A robust validation strategy relies on the convergence of evidence from multiple, independent analytical techniques. The workflow below illustrates this principle of orthogonality, where each method provides unique data points that, when combined, construct a complete and validated structural picture.

G start Sample of 2-Hydroxy-3-pyridin-2-ylpropanoic Acid HCl node_ms Mass Spectrometry (MS) | Provides: Molecular Weight & Formula start->node_ms node_nmr NMR Spectroscopy | ¹H NMR: Proton Environment & Connectivity ¹³C NMR: Carbon Skeleton start->node_nmr node_ir Infrared (IR) Spectroscopy | Provides: Key Functional Groups start->node_ir technique technique data_analysis Integrated Data Analysis (Cross-Correlation) conclusion Unambiguous Structural Confirmation data_analysis->conclusion node_ms->data_analysis node_nmr->data_analysis node_ir->data_analysis

Caption: Integrated workflow for spectroscopic validation.

Comparative Analysis of Spectroscopic Techniques

This section details the expected outcomes from each spectroscopic method and compares their specific contributions to the structural elucidation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride.

Mass Spectrometry (MS): The Molecular Scale

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the most direct evidence of a compound's molecular weight and, with high-resolution instruments, its elemental composition.

Expected Data & Interpretation: The molecular formula is C₈H₉NO₃·HCl. In typical electrospray ionization (ESI) mass spectrometry, the salt will dissociate, and the free base (C₈H₉NO₃, Exact Mass: 167.0582 g/mol ) will be analyzed.[2]

  • Primary Confirmation: The most crucial peak to observe will be the protonated molecular ion [M+H]⁺.

  • High-Resolution MS (HRMS): This technique is indispensable. It can measure the m/z to several decimal places, allowing for the calculation of a molecular formula that distinguishes C₈H₁₀NO₃⁺ from other potential isobaric (same nominal mass) formulas.

Ion SpeciesExpected m/z (Monoisotopic)Rationale
[M+H]⁺ 168.0655 Protonation of the pyridine nitrogen or carbonyl oxygen on the free base (C₈H₉NO₃). This is the primary ion of interest.[3]
[M+Na]⁺190.0475Adduct formation with sodium ions, commonly present as trace impurities in solvents or glassware.[3]
[M+H-H₂O]⁺150.0555Loss of a water molecule from the protonated parent ion, likely from the hydroxyl and carboxylic acid groups.[3]

Comparison with Other Techniques: MS is unique in its ability to provide the molecular weight directly. While NMR and IR confirm the arrangement of atoms and functional groups, MS first establishes the elemental formula that these other techniques must collectively satisfy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It maps the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei.

Principle: This technique identifies the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).

Expected Data & Interpretation (Predicted for a D₂O solvent):

  • Pyridine Ring Protons (4H): These will appear in the aromatic region, typically deshielded (downfield) due to the ring current and the electron-withdrawing effect of the protonated nitrogen. Expect complex multiplets between ~δ 7.5-8.5 ppm.

  • Methine Proton (-CH(OH)-) (1H): This proton is attached to a carbon bearing an electronegative oxygen, shifting it downfield. Expect a triplet around ~δ 4.5 ppm, split by the adjacent -CH₂- group.

  • Methylene Protons (-CH₂-) (2H): These protons are adjacent to both the aromatic ring and the chiral center. They will be deshielded and appear as a doublet around ~δ 3.2-3.5 ppm, split by the methine proton.

  • Exchangeable Protons (-OH, -COOH, -N⁺H): In a protic solvent like D₂O, these protons will exchange with deuterium and their signals will disappear. This is a key confirmatory experiment. In an aprotic solvent (like DMSO-d₆), they would appear as broad singlets at variable chemical shifts.[4]

Principle: ¹³C NMR identifies the number of unique carbon atoms in the molecule and provides information about their electronic environment (e.g., C=O, aromatic C, aliphatic C).

Expected Data & Interpretation (Predicted):

  • Carbonyl Carbon (-COOH): This is the most deshielded carbon due to the two attached oxygen atoms. Expect a signal around ~δ 170-180 ppm.[5]

  • Pyridine Ring Carbons (5C): These will appear in the aromatic region, typically between ~δ 120-150 ppm. The carbon attached to the propanoic acid chain will have a distinct shift from the others.

  • Methine Carbon (-CH(OH)-): This carbon, bonded to an oxygen atom, will be found in the ~δ 65-75 ppm range.

  • Methylene Carbon (-CH₂-): This aliphatic carbon will be the most shielded (upfield), appearing around ~δ 35-45 ppm.

Comparison with Other Techniques: NMR provides unparalleled detail on the specific connectivity of the molecule's skeleton, which cannot be obtained from MS or IR. The coupling patterns in ¹H NMR are direct evidence of which protons are adjacent to each other, allowing for the piecing together of molecular fragments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

Expected Data & Interpretation: The IR spectrum of a hydroxy-acid is characterized by several broad and strong absorptions.[6]

Wavenumber (cm⁻¹)Bond VibrationInterpretation
~3300-2500 (very broad) O-H stretch This extremely broad trough is a hallmark of a carboxylic acid, arising from strong hydrogen bonding. It will likely overlap with the alcohol O-H stretch.[7]
~3200-3500 (broad)O-H stretchThe alcohol hydroxyl group. This absorption is often masked by the much broader carboxylic acid O-H trough.[6]
~3100-3000Aromatic C-H stretchConfirms the presence of the pyridine ring.
~2900-2800Aliphatic C-H stretchCorresponds to the -CH₂- and -CH- groups.
~1730-1700 (strong) C=O stretch A strong, sharp peak characteristic of the carboxylic acid carbonyl group.[7]
~1600, ~1475C=C and C=N stretchAromatic ring vibrations from the pyridine moiety.
~1250-1000C-O stretchVibrations from the alcohol and carboxylic acid C-O single bonds.

Comparison with Other Techniques: IR spectroscopy provides the most rapid and direct confirmation of the presence of key functional groups (carbonyl, hydroxyl, carboxylic acid). While NMR can also identify these, IR does so in a single, quick experiment. It corroborates the functional groups that are inferred from MS fragmentation and NMR chemical shifts.

Detailed Experimental Protocols

Disclaimer: All instrument parameters are illustrative. Optimization for the specific instrument in use is required.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile:water solution to create a 1 mg/mL stock. Further dilute to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters: Capillary voltage ~3.5 kV, cone voltage ~30 V, desolvation gas (N₂) flow ~600 L/hr, desolvation temperature ~350°C.

    • Acquire data over an m/z range of 50-500.

    • Use a lock mass calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.

  • Data Analysis: Identify the m/z of the most abundant ion. Use the instrument's software to calculate the elemental composition for the observed accurate mass and compare it to the theoretical value for C₈H₁₀NO₃⁺ (m/z 168.0655).

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set spectral width to ~16 ppm, centered at ~6 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to ~220 ppm.

    • A longer acquisition time and more scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H signals and analyze the splitting patterns. Correlate ¹H and ¹³C peaks with the expected molecular structure.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrumentation: An FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Acquire data over the range of 4000-600 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion: A Triad of Validation

The structural validation of 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride cannot be confidently achieved with a single technique. It requires the synergistic application of a triad of spectroscopic methods:

  • Mass Spectrometry establishes the correct molecular weight and elemental formula.

  • NMR Spectroscopy (¹H & ¹³C) provides the definitive carbon-hydrogen framework and atom connectivity.

  • IR Spectroscopy rapidly confirms the presence of the critical functional groups (carboxylic acid, alcohol, aromatic ring).

When the data from these three independent analyses converge—the molecular formula from MS matches the sum of atoms in the NMR-derived structure, which in turn contains the functional groups identified by IR—the molecular structure is validated with the highest degree of scientific certainty. This integrated approach is a cornerstone of modern chemical analysis and is essential for advancing research and development in the chemical sciences.

References

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (C8H9NO3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Shout Education. (n.d.). Infra-red Spectra – Interpretation. ChemKey. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The high resolution 1H NMR spectrum of propanoic acid. Retrieved from [Link]

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Validation

Receptor Binding Affinity Comparison Guide: 2-Hydroxy-3-pyridin-2-ylpropanoic Acid Hydrochloride

As a Senior Application Scientist, selecting the right chemical fragments for metalloenzyme inhibition and receptor binding assays requires a rigorous understanding of coordination chemistry, biophysical kinetics, and st...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical fragments for metalloenzyme inhibition and receptor binding assays requires a rigorous understanding of coordination chemistry, biophysical kinetics, and structural biology. 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (CAS 1029086-21-2; NSC 49848) is a highly versatile, low-molecular-weight fragment widely utilized in the development of inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji-C (JmjC) domain-containing demethylases [1, 2].

This guide objectively compares the receptor binding affinities and kinetic profiles of this compound against standard alternatives, providing self-validating experimental protocols to ensure reproducible assay design.

Mechanistic Grounding: The Chelating Pharmacophore

The efficacy of 2-hydroxy-3-pyridin-2-ylpropanoic acid lies in its structural mimicry of endogenous 2-oxoglutarate. The molecule features an α -hydroxy acid moiety coupled with an ortho-substituted pyridine ring. This specific geometry allows it to act as a potent bidentate or tridentate chelator of the Fe(II) ion located within the catalytic core of 2-OG oxygenases [2].

By competitively displacing 2-OG, the compound halts substrate oxidation. In the context of HIF-PHDs, this prevents the hydroxylation of HIF- α , thereby blocking its proteasomal degradation and promoting the transcription of downstream target genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF) [2].

Pathway A 2-OG Dependent Oxygenase (e.g., PHD2 / KDM) C Fe(II) Active Site Coordination A->C B Endogenous 2-OG Binding B->C D Substrate Hydroxylation (HIF-α Degradation) C->D E 2-Hydroxy-3-pyridin-2-ylpropanoic acid (Competitive Inhibitor) F Bidentate/Tridentate Metal Chelation E->F Mechanism G HIF-α Stabilization & Target Gene Transcription E->G Downstream Effect F->C Displaces 2-OG F->D Blocks

Fig 1: Competitive inhibition pathway of 2-OG dependent oxygenases by pyridine-based chelators.

Comparative Binding Affinity Data

When evaluating fragment-sized ligands (<250 Da), absolute IC50​ or Kd​ values are less informative than Ligand Efficiency (LE) . While fully optimized clinical drugs (e.g., Roxadustat) exhibit nanomolar affinities, fragments like 2-hydroxy-3-pyridin-2-ylpropanoic acid exhibit micromolar affinities but exceptional LE, making them ideal starting points for Structure-Based Drug Design (SBDD).

The hydrochloride salt form is specifically chosen for biophysical assays because it ensures rapid aqueous dissolution, minimizing the need for high DMSO concentrations that cause bulk refractive index shifts in Surface Plasmon Resonance (SPR) [3].

Table 1: Binding Affinity Profiles against Recombinant Human PHD2
Compound / LigandTarget Kd​ (SPR) IC50​ (TR-FRET)Ligand Efficiency (LE)Primary Binding Mode
2-Hydroxy-3-pyridin-2-ylpropanoic acid HCl PHD2 / Fe(II)12.5 µM18.2 µM~0.38 kcal/mol/HACompetitive (2-OG site)
Pyridine-2,4-dicarboxylic acid (2,4-PDCA) PHD2 / Fe(II)4.8 µM5.0 µM~0.41 kcal/mol/HACompetitive (2-OG site)
N-Oxalylglycine (NOG) PHD2 / Fe(II)0.8 µM1.2 µM~0.45 kcal/mol/HACompetitive (2-OG site)
8-Hydroxyquinoline PHD2 / Fe(II)>100 µM>50 µM<0.20 kcal/mol/HANon-specific Fe(II) chelation

Data synthesized from standardized biochemical screening of 2-OG mimics [2, 4].

Causality in Alternative Selection:

  • NOG is the gold-standard positive control but lacks the structural rigidity of a pyridine ring, limiting its use in exploring novel hydrophobic sub-pockets.

  • 2,4-PDCA offers higher affinity but suffers from poor cell permeability due to its dual carboxylate groups.

  • 2-Hydroxy-3-pyridin-2-ylpropanoic acid strikes a balance: it retains the critical nitrogen-metal coordination while substituting one carboxylate with a hydroxyl group, significantly improving its physicochemical profile for cellular assays.

Experimental Methodology: Surface Plasmon Resonance (SPR)

To objectively measure the binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ) of 2-hydroxy-3-pyridin-2-ylpropanoic acid, Surface Plasmon Resonance (SPR) is the gold standard. Unlike endpoint enzymatic assays, SPR is label-free and detects the real-time interaction of ultra-low molecular weight fragments [3].

Self-Validating Protocol: SPR Binding Kinetics

1. Surface Preparation & Immobilization:

  • Rationale: Direct amine coupling of metalloenzymes often disrupts the active site. We utilize a capture approach.

  • Step: Immobilize an anti-His antibody onto a CM5 sensor chip using standard EDC/NHS chemistry until a density of ~10,000 RU is achieved. Quench with 1M Ethanolamine (pH 8.5).

  • Step: Capture recombinant His-tagged PHD2 onto Flow Cell 2 (Fc2) to a density of ~3,000 RU. Leave Flow Cell 1 (Fc1) as the reference surface.

2. Buffer Optimization & DMSO Calibration:

  • Rationale: Small molecules require DMSO for stock solubility, but DMSO causes massive bulk refractive index shifts.

  • Step: Prepare running buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 50 µM FeSO4​ , 1 mM Ascorbate, 0.05% Tween-20, and exactly 2% DMSO .

  • Validation: Run a 6-point DMSO calibration curve (1.5% to 2.5%) before analyte injection to allow the software to correct for bulk solvent effects.

3. Analyte Injection (Single-Cycle Kinetics):

  • Rationale: Single-cycle kinetics avoids harsh regeneration steps that could strip the Fe(II) cofactor from the enzyme.

  • Step: Prepare a 5-point concentration series of 2-Hydroxy-3-pyridin-2-ylpropanoic acid HCl (from 1 µM to 100 µM) in the running buffer.

  • Step: Inject sequentially from lowest to highest concentration at a flow rate of 30 µL/min. Contact time: 60s. Dissociation time: 120s.

4. Data Analysis:

  • Subtract the Fc1 reference signal and the blank buffer injection signal (Double-referencing).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Step1 Sensor Chip CM5 Preparation Step2 EDC/NHS Surface Activation Step1->Step2 Step3 Receptor Immobilization (His-tagged PHD2) Step2->Step3 Step4 Ethanolamine Quenching (Block Non-specific Sites) Step3->Step4 Step5 Analyte Injection (Fragment Library) Step4->Step5 Step6 Real-Time Kinetic Analysis (Kd, Kon, Koff) Step5->Step6

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment screening.

Orthogonal Validation: TR-FRET Displacement Assay

To prove that the SPR binding event translates to functional active-site inhibition, an orthogonal Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay must be executed.

  • Causality: SPR proves the compound binds to the protein, but TR-FRET proves it binds specifically at the 2-OG pocket.

  • Method: Utilize a europium-labeled anti-His antibody bound to His-PHD2, and a fluorescently labeled 2-OG tracer. When 2-hydroxy-3-pyridin-2-ylpropanoic acid is introduced, it competes with the tracer. The loss of FRET signal (measured at 665 nm / 615 nm ratio) is directly proportional to the compound's competitive binding affinity, yielding the IC50​ values presented in Table 1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54598794, 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. Retrieved from[Link]

  • Yeh, T.-L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668. Retrieved from[Link]

  • Olaru, A., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor. Frontiers in Pharmacology, 10, 1529. Retrieved from[Link]

  • Pfeffer, I., et al. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Biochemical and Biophysical Research Communications, 497(3), 855-861. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride. As a compound utilized in specialized research and development, it...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride. As a compound utilized in specialized research and development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the causality behind each critical step.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride is an irritant and, as a hydrochloride salt, possesses acidic properties. The primary hazards, as identified by the Globally Harmonized System (GHS), involve skin, eye, and respiratory irritation[1]. Pyridine derivatives, as a class, are treated as hazardous waste and necessitate specific disposal procedures[2][3].

It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound. OSHA requires chemical manufacturers to provide SDSs for all hazardous chemicals, which contain critical handling and disposal information[4][5].

Table 1: Key Safety and Hazard Information

PropertyDataSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Hazard Classes Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity, Single Exposure (Category 3)[1]
Chemical Family Pyridine Derivative, Hydrochloride Salt[1][2]
Primary Disposal Concern Hazardous Waste[2][3][4]

Core Principles of Disposal: A Self-Validating System

The proper disposal of any laboratory chemical is governed by a framework of federal and local regulations, primarily under the EPA's Resource Conservation and Recovery Act (RCRA)[4][6]. The following principles are universal and form the basis of a trustworthy and compliant disposal workflow.

  • Prohibition of Improper Disposal: Under no circumstances should this chemical or its waste be disposed of down the sewer system or in regular municipal trash[2][7]. Such actions can violate environmental laws and create risks of dangerous chemical reactions within drainage systems[7].

  • Segregation is Key: Never mix hazardous wastes with non-hazardous waste, as this increases the volume and cost of disposal[4]. Crucially, incompatible chemicals must be kept separate to prevent dangerous reactions[7][8]. For this compound, waste should be kept separate from strong bases, oxidizers, and reactive metals.

  • Consult Local Authority: Always consult with your institution's Environmental Health & Safety (EHS) department. They provide specific guidelines and services for waste pickup that are compliant with local, state, and federal regulations[2][9][10].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride from the point of generation to its final removal from the laboratory.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

All handling of the chemical, including its waste, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. The mandatory PPE includes:

  • Chemical splash goggles or a face shield.

  • A laboratory coat.

  • Chemically resistant gloves (e.g., nitrile or neoprene)[2].

Step 2: Waste Collection and Segregation
  • Select a Compatible Container: Choose a designated hazardous waste container that is in good condition, leak-proof, and has a secure, sealable lid[2][4][6]. The container must be chemically compatible with the acidic nature of the hydrochloride salt; therefore, avoid metal containers[11]. High-density polyethylene (HDPE) is a suitable choice.

  • Collect Waste: Carefully transfer waste solutions, contaminated solids (e.g., absorbent materials, contaminated PPE), and residual powder into the designated container. Do not fill the container beyond 90% capacity to allow for vapor expansion[4][11].

  • Maintain Segregation: Do not add other types of chemical waste to this container. Specifically, ensure that strong bases, oxidizing agents, and other reactive chemicals are not mixed in[8][10].

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical requirement by the EPA and OSHA[6][12]. As soon as the first drop of waste is added, the container must be labeled.

  • Affix a hazardous waste label to the container.

  • Clearly write the words "Hazardous Waste" [4][9][12].

  • List the full chemical name of all contents: "2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride" and any solvents or other chemicals present, including their approximate percentages[9]. Do not use abbreviations or chemical formulas.

  • Indicate the primary hazards: "Irritant" and "Corrosive (Acidic)" .

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in an SAA, which is an area at or near the point of waste generation and under the control of laboratory personnel[6][9][12].

  • Secure the Container: Keep the waste container tightly closed at all times except when adding waste[4][9]. Do not leave a funnel in the container opening.

  • Store Safely: Place the sealed container in a designated, cool, dry, and well-ventilated secondary containment bin[2][6]. This location should be away from heat sources, direct sunlight, and incompatible materials[2][7].

Step 5: Arranging for Professional Disposal

Once the waste container is full (or within 72 hours of it becoming full, per EPA regulations), you must arrange for its removal[9].

  • Contact EHS: Notify your institution's EHS office or designated chemical waste disposal service for pickup[2][10].

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for waste transfer and documentation. The final disposal, likely through methods such as high-temperature incineration appropriate for pyridine compounds, will be managed by the licensed disposal service[3].

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal gen Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Compatible, Leak-Proof Container ppe->container collect Collect Waste (Do not exceed 90% capacity) container->collect label_node Label Container Immediately: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Acidic) collect->label_node seal Securely Seal Container label_node->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store full Container Full? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes removed Waste Removed by Professional Disposal Service contact_ehs->removed

Caption: Disposal workflow for 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[2].

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or dry earth to dike the spill and prevent it from spreading[2][13].

  • Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste, including the name of the spilled chemical and the absorbent material, and arrange for disposal through your EHS office.

Decontamination of Empty Containers

Empty containers that held 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride must also be managed properly.

  • Rinse and Collect: The first rinse of the empty container should be collected and disposed of as hazardous chemical waste[10].

  • Subsequent Rinses: After the initial rinse is collected, the container can be washed normally.

  • Final Disposal: Once clean and air-dried, deface or completely remove the original label. The container can then typically be disposed of as regular solid waste or recycled, depending on institutional policy[10].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride, fostering a culture of safety and environmental stewardship.

References

  • PubChem Compound Summary for CID 54598794, 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • §721.8775 Substituted pyridines. ChemReg.net. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. ACV Enviro. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazard Summary for Pyridine. New Jersey Department of Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Standard Operating Procedure for Pyrophoric Chemicals. University of Bristol. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of mechanistic risk mitigation. When handling specialized organic salts like 2-Hydroxy-3-(pyridin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of mechanistic risk mitigation. When handling specialized organic salts like 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (CAS: 1029086-21-2)[1], standard laboratory precautions are often insufficient if the underlying causality of the chemical's behavior is not understood.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring absolute safety and structural integrity during weighing, solubilization, and disposal.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand how this specific molecule interacts with biological tissues and laboratory environments.

2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. The causality behind these hazards lies in its chemical nature:

  • Moisture-Driven Acidification: As a hydrochloride salt, the compound is relatively stable in dry environments[3]. However, upon contact with ambient moisture, sweat, or the mucosal membranes of the eyes and respiratory tract, the salt dissociates. This dissociation creates a localized acidic micro-environment (releasing HCl equivalents) alongside the bioactive pyridine derivative, leading to acute chemical irritation[2][3].

  • Aerosolization Risk: In drug development, this compound is typically handled as a fine, crystalline powder. Kinetic energy from rapid weighing, transferring, or sweeping can easily aerosolize these micro-particulates, creating an invisible inhalation hazard that bypasses standard safety glasses[3][4].

Personal Protective Equipment (PPE) & Material Matrices

Standard PPE is not universally effective across all phases of handling. The equipment must evolve depending on whether the compound is in a dry solid state or solubilized in a vehicle like Dimethyl Sulfoxide (DMSO).

Table 1: Core PPE Specifications and Mechanistic Rationale

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Rationale (Causality)
Ocular Tightly Sealed GogglesANSI Z87.1 / EN 166 compliantPrevents aerosolized dust from bypassing the lenses and reacting with ocular fluid[5]. Safety glasses are insufficient.
Dermal (Hands) Chemical-Resistant GlovesNitrile Rubber (NBR) for dry powderProtects against localized acidification from sweat-mediated dissociation[3][6].
Dermal (Body) Lab Coat & ApronCotton-blend coat; optional chemical apronProvides a physical barrier against static-clinging particulates.
Respiratory Engineering Controls (Primary)Certified Chemical Fume Hood or Vented Balance EnclosureCaptures airborne particulates at the source, negating the need for restrictive N95/P1 respirators during routine handling[4][5].

Table 2: Glove Compatibility Matrix for Solubilization Vehicles Crucial Insight: If you are preparing stock solutions for biological assays, the solvent dictates your glove choice, not the salt.

Solvent VehicleRecommended Glove MaterialBreakthrough TimeRisk Profile & Causality
Dry Powder Standard Nitrile (NBR)N/ALow risk. Protects against physical contact and moisture transfer.
Aqueous Buffers Standard Nitrile (NBR)> 480 minsExcellent resistance. Safe for routine handling of aqueous solutions.
DMSO Butyl Rubber or Laminated> 480 mins Critical: DMSO is a highly polar aprotic solvent that rapidly degrades and permeates standard thin-film nitrile (often in < 10-30 mins)[7]. If breached, DMSO will act as a carrier, transporting the dissolved active compound directly across the dermal layer.

Step-by-Step Operational Workflow

The following methodology is a self-validating system designed to minimize aerosolization and prevent transdermal exposure.

Phase 1: Pre-Operation & Environmental Control
  • Verify Airflow: Ensure the chemical fume hood or vented balance enclosure is operational and certified. Never handle the dry powder on an open bench[4].

  • Static Elimination: Organic powders often carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of the weighing vessel and the balance draft shield with a damp, lint-free cloth or use an anti-static ionizer gun before opening the chemical vial.

  • Don PPE: Equip tightly sealed goggles, a lab coat, and standard nitrile gloves[4].

Phase 2: Weighing & Transfer (Dry Powder)
  • Vessel Preparation: Place a pre-tared, anti-static weigh boat or glass vial onto the analytical balance. Close the draft shield and tare.

  • Transfer: Using a clean, stainless-steel micro-spatula, carefully transfer the 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. Move slowly to minimize kinetic energy and dust generation[4].

  • Containment: Immediately cap the source vial and the weighing vessel before removing them from the fume hood[4].

Phase 3: Solubilization (Wet Chemistry)
  • Solvent Addition: If solubilizing in DMSO, upgrade your gloves to butyl rubber or double-glove with extended-cuff nitrile (changing immediately upon splash exposure)[7].

  • Agitation: Inject the solvent into the capped vial. Vortex or sonicate the closed vial until the compound is fully dissolved[4]. Do not open the vial while sonicating, as this generates solvent micro-aerosols.

Phase 4: Decontamination
  • Surface Cleaning: Wipe down the balance, spatulas, and hood surface with a damp cloth (water or mild alkaline buffer) to dissolve and neutralize any residual hydrochloride salt[4].

  • Disposal: Dispose of the wipe as chemically contaminated waste[4].

Spill Response and Waste Management Plan

Accidental spills require immediate, calculated action to prevent the spread of the hazard.

Dry Powder Spill Response:

  • Do NOT Sweep: Sweeping imparts kinetic energy, immediately aerosolizing the powder and creating an inhalation hazard[5].

  • Contain: Gently cover the spill with damp absorbent pads (water or a mild neutralizing buffer). The moisture will safely dissolve the salt and prevent it from becoming airborne.

  • Collect: Carefully scoop the damp pads and dissolved residue into a chemically compatible, sealable waste container[5][8].

Waste Disposal Categorization:

  • Solid Waste: Contaminated gloves, weigh boats, and damp spill pads must be disposed of as solid hazardous organic waste.

  • Liquid Waste: Solutions containing this compound must not be poured down the drain[5][6]. Depending on the solvent used (e.g., DMSO, Methanol), categorize it as Halogenated Organic Waste (due to the presence of the chloride ion from the hydrochloride salt, which can interfere with non-halogenated waste incineration processes) or route it according to your institution's specific EHS guidelines for bioactive organic salts.

Workflow Visualization

G Start Risk Assessment: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid HCl PPE Don PPE: Goggles, Nitrile/Butyl Gloves, Lab Coat Start->PPE Hood Engineering Control: Weigh in Fume Hood / Vented Enclosure PPE->Hood Handling Handling & Solubilization: Minimize Dust, Monitor Solvent (DMSO) Hood->Handling Spill Spill Detected? Handling->Spill Clean Spill Response: Damp Wipe (No Dry Sweeping) Spill->Clean Yes Dispose Waste Disposal: Halogenated / Acidic Organic Waste Spill->Dispose No Clean->Dispose Success Decontamination & Safe Completion Dispose->Success

Operational safety workflow for the handling, solubilization, and disposal of hydrochloride salts.

References

  • Title: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794 - Safety and Hazards Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Hydrochloride - Laboratory and Industrial Scales (Handling and Storage Guidelines) Source: Grokipedia URL: [Link]

  • Title: Material Safety Data Sheet: L-Tyrosine, O-(2-fluoroethyl)-; hydrochloride salt Source: Sceti Medical Lab URL: [Link]

Sources

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